molecular formula C13H19NO2 B5705314 4-[2-(3-methylphenoxy)ethyl]morpholine

4-[2-(3-methylphenoxy)ethyl]morpholine

Cat. No.: B5705314
M. Wt: 221.29 g/mol
InChI Key: OQNIPWUVUSOECU-UHFFFAOYSA-N
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Description

4-[2-(3-Methylphenoxy)ethyl]morpholine is a chemical compound belonging to a class of morpholine-based ethers recognized for their significant value in medicinal chemistry and drug discovery. Compounds featuring a morpholine ring linked to a substituted phenoxy group, as seen in numerous commercial suppliers' listings for analogues like 4-[2-(4-bromo-3-methylphenoxy)ethyl]morpholine and 4-[2-(3-Bromophenoxy)ethyl]morpholine , are frequently utilized as crucial synthetic intermediates. The primary research application for this class of compounds is in the development of potent antitumor agents. Specifically, the morpholine group is a prevalent pharmacophore in the design of inhibitors targeting the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling pathway . This pathway is frequently deregulated in a wide range of cancers, making it a critical target in oncology research. The structural motif of a morpholine ring attached to a heteroaromatic system is a defining feature of several known PI3K inhibitors, such as Pictilisib (GDC-0941) . The phenoxyethylmorpholine structure in this compound serves as a versatile building block for constructing such complex bioactive molecules. This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate personal protective equipment and in accordance with their institution's safety protocols, as related morpholine derivatives often require careful handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(3-methylphenoxy)ethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-12-3-2-4-13(11-12)16-10-7-14-5-8-15-9-6-14/h2-4,11H,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNIPWUVUSOECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling of 4-[2-(3-methylphenoxy)ethyl]morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization protocols for 4-[2-(3-methylphenoxy)ethyl]morpholine . This document is structured for researchers and drug development professionals, emphasizing experimental validation and structure-activity relationships (SAR).

Executive Summary

4-[2-(3-methylphenoxy)ethyl]morpholine (C₁₃H₁₉NO₂) is a tertiary amine featuring a morpholine ring linked via an ethyl chain to a meta-substituted phenol ether. Structurally analogous to known Sigma-1 receptor ligands and local anesthetics (e.g., pramoxine), this compound represents a classic pharmacophore in CNS drug discovery.

Its physicochemical profile is characterized by moderate lipophilicity (LogP ≈ 2.0–2.3) and a basic pKa (~7.8), suggesting high blood-brain barrier (BBB) permeability and excellent oral bioavailability. This guide provides a comprehensive analysis of its properties, predictive modeling, and rigorous experimental protocols for validation.

Chemical Identity & Structural Analysis[1][2]

The core structure consists of a basic morpholine nitrogen (proton acceptor) and an ether oxygen (hydrogen bond acceptor), linked by a flexible ethylene bridge to a lipophilic 3-methylphenyl moiety.

PropertyDetail
IUPAC Name 4-[2-(3-methylphenoxy)ethyl]morpholine
Common Synonyms 1-[2-(m-tolyloxy)ethyl]morpholine; N-(2-(3-methylphenoxy)ethyl)morpholine
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
SMILES Cc1cccc(OCCN2CCOCC2)c1
InChI Key (Predicted) UXZY... (Specific to isomer)
CAS Number Not widely indexed; treat as novel research entity
Structural Visualization

The molecule comprises three distinct domains influencing its behavior:

  • Morpholine Ring: Solubilizing group, metabolic handle (N-oxidation), and basic center.

  • Ethyl Linker: Critical spacer determining receptor binding affinity (typically 2-3 carbons for Sigma/CNS targets).

  • 3-Methylphenoxy Group: Lipophilic anchor; the meta-methyl group enhances metabolic stability relative to para-substitution (blocking para-hydroxylation).

Physicochemical Properties Profile

The following values represent a synthesis of calculated (in silico) predictions based on fragment contribution methods and comparative analysis with the structural analog 4-(2-phenoxyethyl)morpholine (CAS 1005-38-5).

Table 1: Predicted vs. Analog-Based Properties
PropertyPredicted ValueBasis of PredictionExperimental Protocol (See Section 5)
LogP (Lipophilicity) 2.1 ± 0.3Phenoxyethylmorpholine (1.5) + Methyl group (+0.[1]5)Shake-Flask Method (OECD 107)
LogD (pH 7.4) 1.6 ± 0.2Corrected for ionization at physiological pHPotentiometric Titration
pKa (Basic) 7.8 ± 0.2Morpholine (8.3) - Inductive effect of phenoxy groupPotentiometric Titration
Water Solubility ~1–5 mg/mL (pH 7)Moderate; highly soluble as HCl salt (>50 mg/mL)Kinetic Solubility Assay
Boiling Point 150–155°C @ 15 mmHgAnalogous to parent ether (135°C @ 15 mmHg)DSC / Capillary Method
Polar Surface Area 21.7 ŲEther O (9.2) + Amine N (12.5)In Silico Calculation
H-Bond Donors/Acceptors 0 / 3Tertiary amine (0 donors), 2 Oxygens + 1 NitrogenIn Silico Calculation
Solubility & Formulation Insight
  • Free Base: Likely an oil or low-melting solid with poor aqueous solubility.

  • Salt Form: The hydrochloride (HCl) or fumarate salt is recommended for biological assays. The protonated nitrogen (morpholinium) significantly enhances aqueous solubility, making it suitable for saline injection or oral gavage vehicles.

Synthesis & Purification Pathway

The most robust synthetic route utilizes the Williamson Ether Synthesis or N-Alkylation . The choice depends on the availability of starting materials.

Pathway A: N-Alkylation (Preferred)

Reaction of 4-(2-chloroethyl)morpholine (commercially available as HCl salt) with m-cresol (3-methylphenol) under basic conditions.

Reagents:

  • Substrate: 3-methylphenol

  • Alkylating Agent: 4-(2-chloroethyl)morpholine hydrochloride

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Solvent: DMF, Acetonitrile, or Acetone (reflux)

SynthesisPathway Start1 3-Methylphenol (m-Cresol) Base Base: K2CO3 Solvent: DMF/Acetone Start1->Base Start2 4-(2-chloroethyl)morpholine HCl Salt Start2->Base Intermediate Transition State (SN2 Attack) Base->Intermediate Reflux 4-8h Product 4-[2-(3-methylphenoxy)ethyl]morpholine (Free Base) Intermediate->Product - KCl, - H2O Salt Product HCl Salt (Precipitate) Product->Salt + HCl/Ether

Figure 1: Synthetic pathway via N-alkylation of m-cresol. This route avoids the use of toxic dibromoethane.

Experimental Protocols (Validation)

As a scientist, relying solely on predicted values is insufficient. The following protocols are "gold standard" methods to validate the physicochemical identity of the compound.

Protocol 1: Potentiometric pKa Determination

Objective: Determine the ionization constant of the morpholine nitrogen. Method:

  • Preparation: Dissolve 5 mg of the compound in 10 mL of a solvent mixture (e.g., water/methanol 80:20) to ensure solubility across the pH range.

  • Titration: Titrate with 0.1 M HCl and 0.1 M KOH using a standardized glass electrode (e.g., Sirius T3 or Mettler Toledo autotitrator) under inert gas (N₂) to exclude CO₂.

  • Calculation: Use the Bjerrum difference plot or Yasuda-Shedlovsky extrapolation to determine aqueous pKa.

  • Expected Result: A pKa of 7.6 – 8.0 . If the value is < 7.0, check for oxidation of the morpholine ring.

Protocol 2: Shake-Flask LogP Determination (OECD 107)

Objective: Measure lipophilicity to predict BBB penetration. Method:

  • Phases: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Equilibration: Dissolve the compound in the octanol phase. Add an equal volume of the aqueous phase (buffered to pH 7.4 for LogD or pH 10 for LogP to ensure neutral species).

  • Separation: Shake for 60 minutes; centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm or 280 nm).

  • Calculation:

    
    
    
Protocol 3: HPLC Purity & Identity Assay

Objective: Confirm purity >98% before biological testing. Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide/amine backbone) and 270 nm (aromatic ring).

ADME & Biological Implications

Understanding the physicochemical properties allows us to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) behavior of the molecule.

Blood-Brain Barrier (BBB) Permeability

This compound is a prime candidate for CNS penetration.

  • Criteria: MW < 400, LogP 2–3, pKa 7.5–8.5.

  • Prediction: The tertiary amine is largely protonated at physiological pH (7.4), but the equilibrium fraction of neutral species is sufficient for passive diffusion. The morpholine oxygen acts as a weak H-bond acceptor, limiting efflux transporter liability.

Metabolic Stability
  • Primary Metabolic Soft Spot: The 3-methyl group on the phenyl ring is susceptible to CYP450-mediated benzylic hydroxylation (forming the alcohol, then acid).

  • Secondary Site: N-dealkylation of the ethyl chain or N-oxidation of the morpholine.

  • Recommendation: During in vitro microsomal stability assays, monitor for +16 Da (hydroxylation) and +14 Da (N-oxide) metabolites.

ADME_Flow Compound 4-[2-(3-methylphenoxy)ethyl]morpholine Stomach Stomach (pH 1-2) Highly Soluble (Ionized) Compound->Stomach Oral Dosing Intestine Intestine (pH 6-7) Absorption (Lipophilic) Stomach->Intestine Transit Liver Liver Metabolism CYP450 (Benzylic Oxidation) Intestine->Liver Portal Vein Brain CNS Target (Sigma-1 / NET / SERT) Liver->Brain Systemic Circ. (High BBB Permeability) Renal Excretion Renal Excretion Liver->Renal Excretion Metabolites

Figure 2: Predicted ADME flowchart highlighting the CNS disposition pathway.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 1, 25–38. Link

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Link

  • Wishart, D. S., et al. (2018). "DrugBank 5.0: a major update to the DrugBank database for 2018." Nucleic Acids Research, 46(D1), D1074-D1082. (Reference for analog 4-(2-phenoxyethyl)morpholine properties). Link

Sources

Solubility Profile of 4-[2-(3-methylphenoxy)ethyl]morpholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-[2-(3-methylphenoxy)ethyl]morpholine (CAS Registry Number: Analogous to 1209-10-5). As a tertiary amine with a lipophilic phenoxy-alkyl tail, this compound exhibits a distinct solubility profile governed by the interplay between its basic morpholine headgroup and its hydrophobic aromatic domain.

Understanding this profile is critical for:

  • Process Development: Optimizing reaction solvents for nucleophilic substitutions.

  • Purification: Designing acid-base extraction workups and crystallization protocols.

  • Formulation: Selecting vehicles for bioavailability studies (e.g., lipid-based formulations vs. aqueous buffers).

Molecular Identity & Physicochemical Context

To predict and manipulate solubility, one must first understand the structural determinants of the molecule.

Structural Analysis

The molecule consists of three distinct functional zones:

  • Morpholine Ring: A saturated heterocycle containing both a basic nitrogen (pKa ~8.4) and an ether oxygen. It acts as a hydrogen bond acceptor.[1]

  • Ethyl Linker: A short alkyl chain that provides flexibility but limited hydrophobicity.

  • 3-Methylphenoxy Group: A lipophilic aromatic tail. The methyl group at the meta position increases lipophilicity compared to the unsubstituted phenoxy analog.

Physicochemical Properties (Predicted)
PropertyValueMechanistic Implication
Molecular Formula C₁₃H₁₉NO₂Moderate molecular weight facilitates dissolution in small-molecule solvents.
Molecular Weight 221.30 g/mol Low steric hindrance to solvation.
LogP (Octanol/Water) ~2.1 – 2.4Lipophilic. Prefers organic solvents over neutral water.
pKa (Conjugate Acid) ~8.4pH-Dependent Solubility. Highly soluble in aqueous acid (pH < 6); insoluble in base (pH > 10).
H-Bond Donors 0Cannot donate protons; relies on solvent interaction.
H-Bond Acceptors 3Nitrogen (1) + Ether Oxygens (2). Good solubility in alcohols/water.[2]

Solubility Theory & Mechanism

The solubility of 4-[2-(3-methylphenoxy)ethyl]morpholine is driven by Hansen Solubility Parameters (HSP) , specifically the balance between Dispersion forces (


), Polarity (

), and Hydrogen Bonding (

).
The "Like Dissolves Like" Matrix
  • Polar Protic Solvents (Methanol, Ethanol):

    • Mechanism:[3] The solvent's hydroxyl group donates a hydrogen bond to the morpholine nitrogen and ether oxygens.

    • Prediction:High Solubility (>100 mg/mL).

  • Chlorinated Solvents (DCM, Chloroform):

    • Mechanism:[3] Strong dipole-dipole interactions and favorable dispersion forces with the aromatic ring.

    • Prediction:Very High Solubility (>200 mg/mL).

  • Non-Polar Solvents (Hexane, Heptane):

    • Mechanism:[3] Driven solely by dispersion forces (

      
      ). The polar morpholine headgroup resists solvation, but the lipophilic tail aids it.
      
    • Prediction:Moderate Solubility. Likely soluble, but may require heating or co-solvents.

  • Aqueous Media:

    • Neutral pH:Low/Sparingly Soluble. The hydrophobic effect of the tolyl-ether chain dominates.

    • Acidic pH (0.1M HCl):High Solubility. Protonation of the nitrogen forms a cationic salt, breaking the crystal lattice energy.

Experimental Determination Protocol

Standardized Protocol for Solubility Profiling

Since specific empirical data may vary by batch purity, the following self-validating protocol is recommended for precise determination.

Saturation Shake-Flask Method

Objective: Determine thermodynamic equilibrium solubility at 25°C.

  • Preparation: Add excess solid compound (approx. 50 mg) to 1 mL of target solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Clarification: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve.

Workflow Visualization

SolubilityWorkflow Fig 1: Thermodynamic Solubility Determination Workflow Start Weigh Excess Compound (50mg) SolventAdd Add Solvent (1.0 mL) Start->SolventAdd Agitate Agitate 24h @ 25°C SolventAdd->Agitate Check Undissolved Solid Present? Agitate->Check AddMore Add More Compound Check->AddMore No Filter Filter/Centrifuge (0.45 µm) Check->Filter Yes AddMore->Agitate Dilute Dilute for HPLC Filter->Dilute Analyze HPLC-UV Quantification Dilute->Analyze

Predicted Solubility Profile Data

Based on structural analogs (e.g., Viloxazine base, N-substituted morpholines) and calculated LogP/pKa values.

Solvent ClassRepresentative SolventPredicted SolubilityComments
Chlorinated Dichloromethane (DCM)Very High (>500 mg/mL)Excellent solvent for synthesis and extraction.
Alcohols Methanol, EthanolHigh (>200 mg/mL)Ideal for crystallization (cooling) or storage.
Polar Aprotic DMSO, DMFHigh (>100 mg/mL)Useful for biological assays; difficult to remove.
Esters Ethyl AcetateHigh (>100 mg/mL)Standard extraction solvent.
Ethers THF, Diethyl EtherModerate-High Good solubility; ether is good for precipitation of HCl salts.
Alkanes Hexane, HeptaneLow-Moderate (<20 mg/mL)Anti-solvent. Use to crash out the compound from DCM/EtOAc.
Water (Neutral) pH 7.0 BufferLow (<1 mg/mL)Hydrophobic tail limits solubility.
Water (Acidic) 0.1 N HClHigh (>50 mg/mL)Forms soluble hydrochloride salt.

Applications in Purification & Formulation

Acid-Base Extraction (Purification Strategy)

The basicity of the morpholine nitrogen allows for a highly efficient purification method without chromatography.

  • Dissolve crude mixture in an organic solvent (e.g., Ethyl Acetate).

  • Extract with dilute HCl (pH 2-3). The target compound moves to the aqueous phase (protonated); neutral impurities remain in organics.

  • Wash the aqueous phase with fresh Ethyl Acetate (removes non-basic impurities).

  • Basify the aqueous phase with NaOH (pH > 10) to regenerate the free base.

  • Extract back into organic solvent, dry, and concentrate.

Crystallization
  • Solvent System: Ethanol/Water or Isopropanol/Heptane.[4]

  • Method: Dissolve in hot ethanol; slowly add heptane (anti-solvent) until turbidity is observed; cool to 4°C.

Purification Logic Diagram

ExtractionLogic Fig 2: Acid-Base Purification Strategy Crude Crude Mixture (Target + Impurities) OrgSol Dissolve in Ethyl Acetate Crude->OrgSol AcidWash Extract with 1M HCl OrgSol->AcidWash OrgLayer1 Organic Layer (Neutral Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Target-H+ Salt) AcidWash->AqLayer1 Keep Basify Adjust pH > 10 (NaOH) AqLayer1->Basify Extract2 Extract with DCM or EtOAc Basify->Extract2 FinalOrg Final Organic Layer (Pure Target Base) Extract2->FinalOrg Evaporate WasteAq Aqueous Waste (Salts) Extract2->WasteAq Discard

References

  • PubChem. Compound Summary: 4-(2-phenoxyethyl)morpholine (Analog).[1] National Library of Medicine.[5] Available at: [Link]

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Edition. (General reference for solvent polarity/solubility principles).
  • Lipinski, C. A.Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001.

Sources

An In-depth Technical Guide to the Synthesis of 4-[2-(3-methylphenoxy)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the viable synthetic pathways for producing 4-[2-(3-methylphenoxy)ethyl]morpholine, a key morpholine derivative with applications in pharmaceutical research and development. The document is intended for an audience of researchers, scientists, and drug development professionals, offering not just procedural outlines but also the underlying chemical principles and strategic considerations for efficient and scalable synthesis.

Introduction

4-[2-(3-methylphenoxy)ethyl]morpholine is a tertiary amine featuring a morpholine heterocycle linked via an ethyl bridge to a meta-methylated phenoxy group. This structural motif is of significant interest in medicinal chemistry, often associated with compounds targeting the central nervous system. The strategic assembly of this molecule requires careful consideration of bond formation sequences to maximize yield and purity while minimizing side reactions. This guide will explore the most logical and field-proven synthetic strategies, focusing on the Williamson ether synthesis and direct N-alkylation as the core transformations.

Strategic Analysis of Synthetic Pathways

The synthesis of 4-[2-(3-methylphenoxy)ethyl]morpholine can be approached from two principal retrosynthetic disconnections, leading to two primary forward-synthesis pathways. The choice between these pathways often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.

Pathway A: Williamson Ether Synthesis followed by Nucleophilic Substitution

This is often the most direct and widely employed strategy. It involves the initial formation of the ether linkage, followed by the attachment of the morpholine moiety.

Pathway B: N-Alkylation of Morpholine followed by Ether Formation

An alternative approach involves first attaching a functionalized ethyl group to the morpholine nitrogen, followed by the formation of the ether bond.

The following sections will provide detailed protocols and mechanistic insights for both pathways.

Pathway A: Sequential Etherification and Amination

This pathway is predicated on the robust and well-understood Williamson ether synthesis, a cornerstone of ether formation in organic chemistry.[1][2] The key is the formation of a phenoxide from m-cresol, which then acts as a nucleophile to displace a leaving group on a two-carbon electrophile. The resulting intermediate is then used to alkylate morpholine.

Diagram of Pathway A

Pathway A cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Alkylation m-Cresol m-Cresol Intermediate_A1 m-Cresolate m-Cresol->Intermediate_A1 + Base (e.g., NaOH, KOH) Base Base Intermediate_A2 1-(2-Haloethoxy)-3-methylbenzene Intermediate_A1->Intermediate_A2 + Electrophile (e.g., ClCH₂CH₂Cl) Electrophile_A 1,2-Dihaloethane or 2-Haloethanol Final_Product 4-[2-(3-methylphenoxy)ethyl]morpholine Intermediate_A2->Final_Product + Morpholine, Base Morpholine Morpholine

Caption: Sequential Williamson ether synthesis and N-alkylation.

Step 1: Synthesis of 1-(2-Chloroethoxy)-3-methylbenzene

The initial step involves the formation of an ether from m-cresol. The choice of the two-carbon electrophile is critical. Using 1,2-dichloroethane is a common and cost-effective approach.

Experimental Protocol:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-cresol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add a strong base, such as sodium hydroxide (1.1 eq) or potassium hydroxide (1.1 eq), portion-wise to the solution.[3][4] Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the m-cresolate.

  • Etherification: To the resulting phenoxide solution, add 1,2-dichloroethane (a large excess, e.g., 5-10 eq, which can also serve as the solvent).

  • Heat the reaction mixture to reflux (typically 80-90 °C) for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, the excess 1,2-dichloroethane is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by vacuum distillation to yield 1-(2-chloroethoxy)-3-methylbenzene.

Causality and Field-Proven Insights:

  • The use of a strong base is essential to deprotonate the phenolic hydroxyl group, which is significantly more acidic than an aliphatic alcohol, thus forming the nucleophilic phenoxide.[4]

  • A large excess of 1,2-dichloroethane is used to favor the mono-alkylation product and minimize the formation of the bis-aryloxyethane byproduct. The phase-transfer catalyzed alkylation of morpholine with 1,2-dichloroethane has been studied, and similar principles apply here to control selectivity.[5]

  • DMF is an excellent solvent for this SN2 reaction as it is polar and aprotic, accelerating the rate of nucleophilic substitution.[1]

Step 2: Synthesis of 4-[2-(3-methylphenoxy)ethyl]morpholine

The second step is a nucleophilic substitution where morpholine displaces the chloride from the previously synthesized intermediate.

Experimental Protocol:

  • Reaction Setup: In a sealed reaction vessel, combine 1-(2-chloroethoxy)-3-methylbenzene (1.0 eq), morpholine (2.0-3.0 eq), and a suitable base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter off the inorganic salts. The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water to remove excess morpholine and any remaining salts. The organic layer is dried, concentrated, and the final product is purified by vacuum distillation or column chromatography on silica gel.

Causality and Field-Proven Insights:

  • An excess of morpholine is used to drive the reaction to completion and to act as a scavenger for the HCl generated, although the presence of a solid base like K2CO3 is more effective for this purpose and for neutralizing any acid generated.

  • The choice of a polar aprotic solvent enhances the nucleophilicity of morpholine and facilitates the SN2 displacement of the chloride.

  • The synthesis of related compounds like Viloxazine often employs similar N-alkylation strategies, providing a strong precedent for these reaction conditions.[6][7]

Pathway B: Sequential Amination and Etherification

This pathway reverses the order of bond formation. While potentially viable, it can present challenges with protecting group strategies if not managed carefully.

Diagram of Pathway B

Pathway B cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Activation of Hydroxyl Group cluster_2 Step 3: Williamson Ether Synthesis Morpholine_B Morpholine Intermediate_B1 2-(Morpholin-4-yl)ethanol Morpholine_B->Intermediate_B1 + Electrophile (e.g., ClCH₂CH₂OH) Electrophile_B 2-Haloethanol Intermediate_B2 Activated Intermediate (e.g., Tosylate) Intermediate_B1->Intermediate_B2 + TsCl, Pyridine Final_Product_B 4-[2-(3-methylphenoxy)ethyl]morpholine Intermediate_B2->Final_Product_B + m-Cresol, Base m-Cresol_B m-Cresol

Caption: Sequential N-alkylation, activation, and ether synthesis.

Step 1 & 2: Synthesis and Activation of 2-(Morpholin-4-yl)ethanol

The initial step involves the alkylation of morpholine with a 2-haloethanol, followed by activation of the resulting hydroxyl group.

Experimental Protocol:

  • N-Alkylation: React morpholine with 2-chloroethanol in the presence of a base to afford 2-(morpholin-4-yl)ethanol.

  • Activation: The hydroxyl group of 2-(morpholin-4-yl)ethanol is then converted to a better leaving group. A common method is tosylation:

    • Dissolve 2-(morpholin-4-yl)ethanol (1.0 eq) in dichloromethane or pyridine.

    • Cool the solution in an ice bath and add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

    • The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the tosylated intermediate.

Step 3: Williamson Ether Synthesis

The final step involves the reaction of the activated intermediate with m-cresol.

Experimental Protocol:

  • Phenoxide Formation: Prepare the sodium or potassium salt of m-cresol as described in Pathway A, Step 1.

  • Etherification: Add the tosylated morpholinoethanol intermediate to the solution of the m-cresolate in a suitable polar aprotic solvent (e.g., DMF).

  • Reaction and Work-up: Heat the reaction mixture at 80-100 °C for several hours. The work-up and purification are similar to that described in Pathway A, Step 2.

Causality and Field-Proven Insights:

  • This pathway is generally less favored due to the additional step of activating the hydroxyl group. However, it can be advantageous if 2-(morpholin-4-yl)ethanol is a readily available starting material.

  • The tosylation step is a standard procedure for converting a poor leaving group (hydroxyl) into an excellent one (tosylate), which is readily displaced by the phenoxide nucleophile.[2]

Quantitative Data Summary

PathwayStepTransformationTypical Yield RangeReferences
A 1Williamson Ether Synthesis (Phenol + Dihaloalkane)60-80%[3][4]
A 2N-Alkylation of Morpholine (with Alkyl Halide)70-90%[8]
B 1 & 2N-Alkylation and Tosylation of Morpholinoethanol80-95% (for tosylation)[2]
B 3Williamson Ether Synthesis (Phenol + Tosylate)70-90%[2]

Green Chemistry Considerations

Recent advancements in organic synthesis have focused on developing more environmentally benign methodologies. For the synthesis of morpholine derivatives, "green" approaches are emerging.[9][10][11]

  • Catalytic N-Alkylation: The use of catalytic amounts of a transition metal for the N-alkylation of morpholine with alcohols can be a greener alternative to the use of alkyl halides, as water is the only byproduct.

  • Alternative Solvents: The replacement of traditional volatile organic solvents with greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) is being explored.[9]

  • One-Pot Syntheses: Designing a one-pot synthesis where multiple steps are carried out in the same reaction vessel without isolation of intermediates can significantly reduce waste and improve efficiency.

Conclusion

The synthesis of 4-[2-(3-methylphenoxy)ethyl]morpholine is most practically achieved through a two-step process involving an initial Williamson ether synthesis between m-cresol and a suitable two-carbon electrophile, followed by N-alkylation of morpholine. This pathway (Pathway A) is robust, scalable, and relies on well-established chemical transformations. While Pathway B is a viable alternative, it is generally less efficient due to the additional activation step. For researchers and drug development professionals, the choice of synthetic route will ultimately be guided by factors such as starting material availability, cost, and the desired scale of production. The principles and protocols outlined in this guide provide a solid foundation for the successful synthesis of this important morpholine derivative.

References

  • B. D. M. et al. Synthesis and preliminary pharmacological evaluation of thiophene analogues of viloxazine as potential antidepressant drugs. Bioorganic & Medicinal Chemistry, 7(7), 1349-1359 (1999).
  • ChemicalBook. Viloxazine Hydrochloride: Synthesis and Introduction. (2024).
  • WIPO Patent WO2018170369A1. Methods for producing viloxazine salts and novel polymorphs thereof. (2018).
  • European Patent EP2558437B1. Methods for producing viloxazine salts and novel polymorphs thereof. (2011).
  • Google Patents US20110251198A1. Methods for producing viloxazine salts and novel polymorphs thereof. (2011).
  • Experiment 06 Williamson Ether Synthesis. Department of Chemistry, University of Massachusetts.
  • The Williamson Ether Synthesis. Department of Chemistry, University of Wisconsin-Madison.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014).
  • Wikipedia. Williamson ether synthesis.
  • Ortiz, K. G., et al. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(45), 29847-29856 (2024).
  • BenchChem. Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. (2025).
  • PrepChem.com.
  • Markosyan, A. J., et al. Phase-Transfer Catalyzed Alkylation of Morpholine with 1,2-Dichloroethane. Russian Journal of General Chemistry, 82(2), 344-345 (2012).
  • Google Patents US5177233A.
  • Jain, S. K., & Chandra, R. Synthesis of substituted 3-chloro-1-methylphenothiazines via Smiles rearrangement. Indian Journal of Chemistry - Section B, 38(11), 1321-1324 (1999).
  • Sigma-Aldrich. 1-(2-Chloroethyl)-3-methylbenzene.
  • Ortiz, K. G., et al.
  • Organic Chemistry Portal. Morpholine synthesis.
  • Jursic, B. S., & Neumann, D. M. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 11(10), 1667 (2019).
  • Ortiz, K. G., et al.
  • Organic Syntheses. Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-.
  • Google Patents US4647663A. Synthesis of morpholine. (1987).
  • Google Patents CN101033168A. Method of synthesizing 1-chloro-3-ethyl-benzene. (2007).
  • Chen, J., et al. CuI-Catalyzed O-Arylation of m-Cresol with Aryl Halides.
  • Google Patents CN101333199B. Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine. (2011).
  • Wang, Y., et al. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 24(18), 3326 (2019).
  • BenchChem.
  • Jain, A., & Sahu, S. K. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051 (2024).
  • Löffler, F. E., et al. Substrate interactions in dehalogenation of 1,2-dichloroethane, 1,2-dichloropropane, and 1,1,2-trichloroethane mixtures by Dehalogenimonas spp.
  • Flores-Holguín, N., et al. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1782 (2024).

Sources

Methodological & Application

Application Note: Crystallization & Purification Protocols for 4-[2-(3-methylphenoxy)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the purification of 4-[2-(3-methylphenoxy)ethyl]morpholine (MW: ~221.30 g/mol ), a critical intermediate often utilized in the synthesis of morpholine-based antifungals (e.g., Amorolfine analogs) and agrochemicals.

While the free base of this compound typically exists as an oil or low-melting solid at room temperature, high-purity isolation is best achieved through salt formation crystallization . This guide focuses on the Hydrohalide (HCl) Salt Crystallization method, which offers superior rejection of unreacted phenols and morpholine byproducts compared to fractional distillation.

Key Technical Advantages of this Protocol:

  • Phenol Rejection: Efficiently separates lipophilic 3-methylphenol impurities.

  • Thermal Stability: Avoids high-temperature degradation risks associated with distillation.

  • Scalability: Validated for gram-to-kilogram scale translation.

Chemical Context & Impurity Profile[1][2][3][4]

Understanding the synthesis vector is crucial for designing the purification logic. The target is typically synthesized via O-alkylation of 3-methylphenol with 4-(2-chloroethyl)morpholine or N-alkylation of morpholine with 1-(2-haloethoxy)-3-methylbenzene.

Table 1: Physicochemical Profile & Impurity Analysis
ComponentRoleState (RT)Solubility (Org)Solubility (Aq/Acid)
Target Free Base ProductPale Oil / Low melt solidHighHigh (pH < 4)
Target HCl Salt Purified Form Crystalline Solid Low High
3-MethylphenolStarting MaterialSolid/LiquidHighLow
MorpholineReagentLiquidHighHigh
Bis-morpholine etherDimer ImpuritySolidModerateHigh

Protocol A: Crude Free Base Isolation (Pre-Purification)

Objective: Remove bulk neutral organic impurities (unreacted phenol) and inorganic salts before crystallization.

Principle: The morpholine nitrogen is basic (


). We utilize a "pH-Swing" extraction to wash away non-basic impurities.
Workflow Diagram: Impurity Fate Mapping

G Crude Crude Reaction Mixture AcidExt Acid Extraction (1M HCl) Crude->AcidExt OrgLayer1 Organic Layer (Waste: Phenols, Neutrals) AcidExt->OrgLayer1 AqLayer1 Aqueous Acid Layer (Target Amine Salt) AcidExt->AqLayer1 BaseNeut Basification (NaOH to pH 12) AqLayer1->BaseNeut SolvExt Extraction (MTBE or Toluene) BaseNeut->SolvExt AqLayer2 Aqueous Waste (Inorganic Salts) SolvExt->AqLayer2 FinalOrg Organic Phase (Purified Free Base) SolvExt->FinalOrg

Figure 1: pH-Swing extraction logic ensuring removal of non-basic phenol impurities prior to crystallization.

Step-by-Step Procedure:
  • Dissolution: Dissolve crude reaction residue in Toluene or MTBE (5 mL per gram of crude).

  • Acid Extraction: Extract the organic phase twice with 1M HCl (3 mL/g).

    • Mechanism:[1][2] The target amine protonates and moves to the water phase. Unreacted 3-methylphenol remains in the organic phase.

  • Washing: Wash the combined acidic aqueous layers once with fresh Toluene to remove entrained neutrals.

  • Basification: Cool the aqueous phase to 0–5°C. Slowly add 20% NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free base oils out.

  • Recovery: Extract the liberated oil into Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) . Dry over anhydrous

    
     and concentrate in vacuo to obtain the semi-pure oil.
    

Protocol B: Hydrohalide Salt Crystallization (Core Purification)

Objective: Convert the oily free base into a high-purity crystalline solid.

Solvent Selection Strategy:

  • Solvent: Isopropanol (IPA) or Ethyl Acetate (EtOAc).

  • Anti-solvent: Diethyl Ether or Heptane (optional, for yield enhancement).

  • Acid Source: 4M HCl in Dioxane or anhydrous HCl gas. Aqueous HCl is avoided to prevent hydrate formation and solubility losses.

Detailed Protocol:
  • Preparation: Dissolve the semi-pure free base oil (from Protocol A) in dry Ethyl Acetate (4 volumes, i.e., 4 mL per gram).

    • Note: Ensure the solution is moisture-free (Karl Fischer < 0.1%) to encourage sharp crystallization.

  • Acidification:

    • Place the flask in an ice bath (0–5°C) with vigorous stirring.

    • Dropwise add 4M HCl in Dioxane (1.1 equivalents relative to the amine).

    • Critical Control Point: Monitor temperature; the exotherm should not exceed 20°C.

  • Nucleation:

    • The solution usually turns turbid immediately.

    • If oiling occurs instead of crystallization, seed the mixture with a trace amount of pure crystal (if available) or scratch the glass wall.

    • Troubleshooting: If a "gum" forms, heat the mixture to reflux (approx. 70°C) until the gum dissolves, then cool slowly (10°C/hour) to induce proper lattice formation.

  • Maturation: Stir the slurry at 0–5°C for 2–4 hours.

  • Isolation: Filter the white crystalline solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with cold Ethyl Acetate (2 x 1 volume) followed by Pentane (to remove residual solvent).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Workflow Diagram: Crystallization Logic

Crystallization Input Free Base in EtOAc AcidAdd Add HCl/Dioxane (1.1 eq) Temp < 20°C Input->AcidAdd Check State Check AcidAdd->Check Crystals White Slurry Formed Check->Crystals Success Gum Oiling/Gumming Check->Gum Failure Filter Filtration & Wash (Cold EtOAc) Crystals->Filter Reflux Heat to Reflux (70°C) Dissolve Gum Gum->Reflux Cool Slow Cool (10°C/hr) Reflux->Cool Cool->Crystals Product Pure HCl Salt (>99% HPLC) Filter->Product

Figure 2: Decision tree for salt crystallization, including remediation for "oiling out" phenomena.

Protocol C: Recrystallization (Polishing)

If the initial salt purity is <98%, or if color persists, perform recrystallization.

  • Solvent System: Ethanol (EtOH) / Diethyl Ether or IPA / Heptane.

  • Procedure:

    • Dissolve the crude salt in the minimum amount of boiling Ethanol .

    • Once dissolved, remove from heat.

    • Add Diethyl Ether or Heptane dropwise until the solution just becomes slightly turbid.

    • Add 1-2 drops of Ethanol to clear the turbidity.

    • Allow to stand at room temperature for 2 hours, then refrigerate at 4°C overnight.

  • Result: This typically yields high-gloss needles or prisms with >99.5% purity.

Analytical Validation

To ensure the trustworthiness of the protocol, verify the product using the following metrics:

  • 1H NMR (DMSO-d6): Look for the diagnostic downfield shift of the morpholine protons (approx. 3.0–4.0 ppm) due to protonation and the specific splitting of the ethyl linker.

  • Melting Point: The HCl salt should have a sharp melting point (typically >150°C, distinct from the liquid free base). Note: Exact MP depends on the specific polymorph obtained.

  • Chloride Titration: Potentiometric titration with AgNO3 to confirm the mono-hydrochloride stoichiometry.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for amine salt formation and crystallization techniques).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002. (Authoritative source on salt selection and crystallization solvents).

  • Palchykov, V. A. "Morpholines.[3] Synthesis and Biological Activity."[3][4] Russian Journal of Organic Chemistry, vol. 49, no. 6, 2013, pp. 787–814.[3] (Review of morpholine synthesis and properties).

  • European Patent Office. Process for preparation and crystallization of hydrohalides of pharmaceutical compounds. EP2436381A1. (Industrial context for hydrohalide crystallization).

Sources

Using 4-[2-(3-methylphenoxy)ethyl]morpholine in kinase inhibitor research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 4-[2-(3-methylphenoxy)ethyl]morpholine in Kinase Inhibitor Research

Abstract

This application note details the strategic implementation of 4-[2-(3-methylphenoxy)ethyl]morpholine (referred to herein as MPEM ) as a functional building block and pharmacophoric fragment in the design of Type I and Type II kinase inhibitors. While not a potent ATP-competitive inhibitor in isolation, the morpholine-ethoxy-phenyl motif is a privileged scaffold used to optimize physicochemical properties (solubility, logD) and target the solvent-exposed regions of the kinase ATP-binding pocket. This guide provides protocols for its synthesis, incorporation into kinase cores (e.g., quinazolines, pyrimidines), and subsequent biochemical evaluation.

Introduction: The Pharmacophoric Utility of MPEM

In kinase inhibitor discovery, the "hinge-binding" region is often well-defined (e.g., by a heterocycle). The challenge lies in optimizing the "tail" regions that extend into the solvent front or the hydrophobic back-pocket to improve selectivity and pharmacokinetic (PK) profiles.

4-[2-(3-methylphenoxy)ethyl]morpholine (MPEM) offers three critical advantages as a structural motif:

  • Solubility Enhancement: The morpholine nitrogen (pKa ~8.3) provides a basic center that is protonated at physiological pH, significantly improving aqueous solubility and oral bioavailability.

  • Solvent Front Interaction: The ethyl ether linker allows the morpholine ring to extend out of the ATP pocket, where it can form hydrogen bonds with solvent molecules or specific residues (e.g., Asp/Glu) at the kinase rim.

  • Metabolic Modulation: The 3-methyl substituent on the phenoxy ring blocks a potential metabolic "soft spot" (para-position often susceptible to oxidation), potentially extending half-life compared to unsubstituted analogs.

Chemical Synthesis & Derivatization Protocol

Before biological testing, MPEM must often be synthesized or functionalized to allow coupling to a kinase scaffold (e.g., via an amino or boronic acid handle on the phenyl ring).

Protocol A: Synthesis of the MPEM Core

Objective: To synthesize the core ether linkage from commercially available precursors.

Reagents:

  • 3-Methylphenol (m-Cresol) [CAS: 108-39-4]

  • 4-(2-Chloroethyl)morpholine hydrochloride [CAS: 3647-69-6]

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Acetonitrile (ACN) or DMF

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve 3-methylphenol (10 mmol, 1.08 g) in 50 mL of anhydrous ACN.

  • Base Addition: Add

    
     (30 mmol, 4.14 g) and stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Alkylation: Add 4-(2-chloroethyl)morpholine hydrochloride (12 mmol, 2.23 g).

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over

    
    . Purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).
    
  • Yield: Expect a pale yellow oil or low-melting solid (Yield: 75–85%).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Precursors: m-Cresol + Chloroethyl Morpholine Base Deprotonation: K2CO3, ACN, RT Start->Base Mix Reflux Alkylation (Sn2): Reflux 16h Base->Reflux Heat Workup Workup: Filtration & Extraction Reflux->Workup Cool Product Purified MPEM (Oil/Solid) Workup->Product Column Chrom.

Figure 1: Synthetic pathway for generating the MPEM scaffold via Williamson ether synthesis.[1]

Application in Kinase Inhibitor Design (SAR Strategy)

The MPEM motif is rarely the primary inhibitor. It is attached to a "Warhead" or "Hinge Binder" to create a potent drug.

Design Logic:

  • The Core (e.g., Quinazoline): Binds the ATP hinge region (e.g., EGFR, HER2).

  • The MPEM Tail: Attached at the C6 or C7 position of the quinazoline. The flexible ethyl chain positions the morpholine to interact with the solvent, improving solubility and reducing non-specific binding.

Protocol B: Coupling MPEM to a Kinase Core (Example)

Scenario: Attaching a functionalized MPEM (e.g., with an amino group) to a 4-chloro-quinazoline core.

  • Functionalization: If the MPEM phenyl ring is nitrated (using

    
    ) and reduced (
    
    
    
    ) to an aniline, it can be coupled to a chloro-heterocycle.
  • Coupling Reaction:

    • Mix 4-chloro-quinazoline core (1 eq) with Amino-MPEM (1.1 eq) in isopropanol.

    • Heat to

      
       for 4 hours.
      
    • The product precipitates as the hydrochloride salt.

Biochemical Evaluation Protocols

Once the MPEM moiety is incorporated into a kinase inhibitor, the compound must be evaluated for potency and selectivity.

Protocol C: In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Determine the


 of the MPEM-containing inhibitor against a target kinase (e.g., EGFR or PI3K).

Reagents:

  • Target Kinase (recombinant, ~1-5 ng/well)

  • Substrate (e.g., Poly-Glu:Tyr, 0.2 mg/mL)

  • ATP (at

    
     concentration, typically 10-50 µM)
    
  • ADP-Glo™ Reagent (Promega)

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the MPEM-inhibitor in DMSO (Top concentration: 10 µM).

  • Enzyme Reaction:

    • Add 2 µL of inhibitor to a 384-well white plate.

    • Add 4 µL of Kinase/Substrate master mix.

    • Add 4 µL of ATP to start the reaction.

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate

    
    .
    

Data Presentation: Expected Impact of MPEM Moiety

Property Core Only (e.g., Quinazoline) Core + MPEM Tail Biological Implication
Solubility (pH 7.4) < 5 µM (Poor) > 50 µM (Good) Improved oral absorption.
LogD > 4.5 (Lipophilic) 2.5 – 3.5 (Optimal) Reduced non-specific binding.
IC50 (Target) 10 nM 8–12 nM Potency is maintained (tail does not clash).

| Microsomal Stability | Low (


 < 15 min) | Medium (

> 30 min) | 3-Me group blocks metabolic oxidation. |

Mechanistic Visualization (SAR)

The diagram below illustrates how the MPEM fragment functions within the ATP binding pocket of a typical Tyrosine Kinase.

SAR_Mechanism Hinge Hinge Region (Met793) Solvent Solvent Front (Water/Ions) BackPocket Hydrophobic Pocket (Gatekeeper) Core Heterocycle Core (H-bond acceptor) Core->Hinge H-Bonding Phenyl 3-Methylphenyl (Spacer/Stability) Core->Phenyl Attached to Linker Ethyl Ether Linker (Flexible) Morpholine Morpholine Ring (Solubilizing Group) Linker->Morpholine Covalent Morpholine->Solvent Solvation/Salt Bridge Phenyl->BackPocket Van der Waals Phenyl->Linker Covalent

Figure 2: Structural Activity Relationship (SAR) map showing the spatial orientation of the MPEM tail relative to kinase sub-pockets.

Critical Considerations & Troubleshooting

  • Selectivity Warning: Morpholine rings can sometimes act as promiscuous binders or interact with off-targets like Sigma-1 receptors . Always perform a secondary screen against a safety panel (e.g., Eurofins SafetyScreen44).

  • Metabolic Liability: While the 3-methyl group helps, the morpholine ring itself can be subject to oxidative ring opening. If stability is poor, consider bridging the morpholine or replacing it with a piperazine.

  • Linker Length: The ethyl linker (2 carbons) is standard. If the potency drops, the morpholine may be clashing with the pocket rim. Try extending to propyl (3 carbons) or shortening to methyl (1 carbon).

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Lombardo, F., et al. (2014). The role of the morpholine group in medicinal chemistry: Physicochemical properties and metabolic stability. Current Medicinal Chemistry, 21(28), 3245-3258. Link

  • Garuti, L., et al. (2010). Irreversible protein kinase inhibitors. Current Medicinal Chemistry, 17(25), 2804-2821. Link

Sources

Application Note: Rapid and Efficient Synthesis of 4-[2-(3-methylphenoxy)ethyl]morpholine via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] The target molecule, 4-[2-(3-methylphenoxy)ethyl]morpholine, combines the versatile morpholine ring with a substituted phenoxy ether linkage, making it a key intermediate for constructing more complex biologically active molecules.

The synthesis is achieved via a Williamson ether synthesis, a robust and well-established method for forming the ether C-O-C bond.[3][4] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[5]

Conventional thermal methods for this synthesis often require prolonged heating under reflux for several hours, leading to higher energy consumption and the potential for side product formation.[6] Microwave-assisted organic synthesis (MAOS) presents a superior alternative. By utilizing dielectric heating, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[7][8] This "superheating" effect dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes, while frequently improving product yields and purity.[8]

This protocol leverages the benefits of MAOS to provide a time- and resource-efficient pathway to the target compound, making it highly suitable for rapid library synthesis and process development in a research setting.

Reaction Scheme and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a moderately strong base, potassium carbonate, deprotonates the hydroxyl group of 3-methylphenol to generate the more nucleophilic 3-methylphenoxide anion. This anion then acts as the nucleophile, attacking the electrophilic carbon atom of N-(2-chloroethyl)morpholine, displacing the chloride leaving group to form the desired ether linkage.

Overall Reaction:

Mechanistic Pathway

The diagram below illustrates the key steps of the SN2 reaction mechanism.

Williamson_Ether_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack Phenol 3-Methylphenol Phenoxide 3-Methylphenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base K₂CO₃ (Base) Phenoxide_ref 3-Methylphenoxide Electrophile N-(2-chloroethyl)morpholine Product 4-[2-(3-methylphenoxy)ethyl]morpholine Electrophile->Product Ether Bond Formation LeavingGroup Cl⁻ Electrophile->LeavingGroup Leaving Group Departure Phenoxide_ref->Electrophile Backside Attack

Figure 1: Proposed mechanism for the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is designed for a dedicated laboratory microwave synthesis reactor. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Equipment
  • Reagents:

    • 3-Methylphenol (≥99%)

    • N-(2-chloroethyl)morpholine hydrochloride (≥98%)

    • Potassium Carbonate (K₂CO₃), anhydrous (≥99%)

    • N,N-Dimethylformamide (DMF), anhydrous (99.8%)

    • Ethyl Acetate (EtOAc), ACS grade

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Magnesium Sulfate (MgSO₄), anhydrous

  • Equipment:

    • Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vessel with a magnetic stir bar

    • Analytical balance (±0.001 g)

    • Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)

    • Rotary evaporator

    • TLC plates (silica gel 60 F₂₅₄)

    • NMR Spectrometer (¹H and ¹³C)

    • Mass Spectrometer

Reactant Stoichiometry
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
3-Methylphenol108.141.02.0216 mgNucleophile Precursor
N-(2-chloroethyl)morpholine HCl186.081.12.2409 mgElectrophile
Potassium Carbonate (K₂CO₃)138.212.55.0691 mgBase
N,N-Dimethylformamide (DMF)73.09--4.0 mLSolvent

Causality Note: N-(2-chloroethyl)morpholine is used in a slight excess (1.1 eq.) to ensure the complete consumption of the limiting reagent, 3-methylphenol. A greater excess of potassium carbonate (2.5 eq.) is used not only to deprotonate the phenol but also to neutralize the hydrochloride salt of the morpholine derivative, liberating the free amine necessary for the reaction.

Step-by-Step Synthesis Procedure
  • Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 3-methylphenol (216 mg, 2.0 mmol), N-(2-chloroethyl)morpholine hydrochloride (409 mg, 2.2 mmol), and anhydrous potassium carbonate (691 mg, 5.0 mmol).

  • Solvent Addition: Add 4.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Microwave Irradiation: Securely cap the vessel and place it in the cavity of the microwave reactor. Irradiate the mixture under the following conditions:

    • Temperature: 130 °C (Use ramp-to-temperature setting)

    • Hold Time: 15 minutes

    • Microwave Power: Dynamic (up to 300 W)

    • Stirring: High

  • Reaction Cooldown: After irradiation, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system before carefully venting and opening.

  • Work-up - Quenching and Extraction:

    • Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Combine the organic layers.

  • Work-up - Washing:

    • Wash the combined organic layer with 1M NaOH solution (2 x 15 mL) to remove any unreacted 3-methylphenol.

    • Wash with brine (1 x 20 mL) to remove residual water and inorganic salts.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification (if necessary): If TLC analysis indicates impurities, purify the crude oil via column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate.

Experimental Workflow Diagram

The following diagram provides a visual summary of the entire synthesis and work-up protocol.

Synthesis_Workflow A 1. Add Reagents (Phenol, Morpholine HCl, K₂CO₃) to Microwave Vial B 2. Add Solvent (DMF) & Magnetic Stirrer A->B C 3. Seal Vessel & Place in Reactor B->C D 4. Microwave Irradiation (130 °C, 15 min) C->D E 5. Cool & Depressurize D->E F 6. Quench with Water E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash Organic Layer (1M NaOH, Brine) G->H I 9. Dry with MgSO₄ H->I J 10. Filter & Concentrate I->J K 11. Purify (Chromatography) J->K If impure L 12. Characterize Product J->L If pure K->L

Figure 2: Step-by-step workflow for the microwave-assisted synthesis.

Results and Product Characterization

The microwave-assisted protocol consistently produces the target compound with high yield and purity in a fraction of the time required by conventional methods.

Typical Results
ParameterMicrowave ProtocolConventional Protocol (Typical)
Reaction Time 15 minutes8 - 12 hours
Temperature 130 °C~153 °C (DMF Reflux)
Isolated Yield 85 - 95%60 - 75%
Product Purity >95% (post-workup)Variable, often requires chromatography
Appearance Pale yellow oilBrownish oil
Analytical Characterization Data

The identity and purity of the synthesized 4-[2-(3-methylphenoxy)ethyl]morpholine (C₁₃H₁₉NO₂) are confirmed by standard spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.17 (t, J = 7.8 Hz, 1H, Ar-H)

    • 6.78 (d, J = 8.2 Hz, 1H, Ar-H)

    • 6.72 (s, 1H, Ar-H)

    • 6.68 (d, J = 7.6 Hz, 1H, Ar-H)

    • 4.09 (t, J = 5.7 Hz, 2H, -O-CH₂-)

    • 3.73 (t, J = 4.6 Hz, 4H, Morpholine -O-CH₂-)

    • 2.81 (t, J = 5.7 Hz, 2H, -N-CH₂-)

    • 2.58 (t, J = 4.6 Hz, 4H, Morpholine -N-CH₂-)

    • 2.33 (s, 3H, Ar-CH₃)

    • Rationale: The spectrum clearly shows the aromatic protons of the 3-methylphenoxy group, the characteristic triplets of the ethyl bridge, and the two distinct triplets for the morpholine ring protons, along with the singlet for the methyl group.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 158.9, 139.5, 129.2, 121.5, 116.8, 112.3, 67.0, 66.5, 57.9, 54.1, 21.6.

    • Rationale: The count of 11 distinct carbon signals matches the expected number for the molecular structure, confirming its asymmetry.

  • Mass Spectrometry (ESI+):

    • Calculated for [M+H]⁺ (C₁₃H₂₀NO₂): 222.1494

    • Observed: 222.1491

    • Rationale: The high-resolution mass spectrum shows a molecular ion peak that corresponds precisely to the protonated mass of the target compound.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive base (K₂CO₃ absorbed moisture).2. Insufficient temperature/time.3. Degradation of N-(2-chloroethyl)morpholine.1. Use freshly opened or oven-dried K₂CO₃.2. Increase reaction time to 20-25 min or temperature to 140 °C.3. Verify the quality of the starting material; store it in a cool, dark place.
Incomplete Reaction 1. Insufficient base to neutralize HCl salt and deprotonate phenol.2. Poor stirring.1. Increase K₂CO₃ to 3.0 equivalents.2. Ensure the magnetic stir bar is rotating effectively during the reaction. Use a larger stir bar if needed.
Presence of Side Products 1. Reaction temperature is too high, causing decomposition.2. Presence of water in the reaction.1. Lower the reaction temperature to 120 °C and increase the time slightly.2. Use anhydrous grade solvent and reagents. Ensure glassware is oven-dried.
Product is Dark Brown Overheating or extended reaction time leading to decomposition of DMF or product.Reduce reaction time or temperature. Ensure the microwave's internal temperature sensor is calibrated and correctly positioned. Purify via column chromatography.

Conclusion

This application note details a highly efficient, rapid, and robust protocol for the synthesis of 4-[2-(3-methylphenoxy)ethyl]morpholine using microwave irradiation. The method provides excellent yields in just 15 minutes of reaction time, a significant improvement over conventional heating. The straightforward procedure and simple work-up make it an ideal methodology for applications in drug discovery and medicinal chemistry where efficiency and speed are paramount. This MAOS approach represents a practical application of green chemistry principles, minimizing energy consumption and reaction time for the synthesis of valuable chemical intermediates.

References

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. [Link]

  • Springer. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]

  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • Sastha. (n.d.). Microwave Assisted Organic Synthesis (MAOS), which has developed in recent years, has been considered superior to traditional heating. [Link]

  • National Center for Biotechnology Information (PMC). (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. [Link]

  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

  • Ingenta Connect. (n.d.). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ResearchGate. (2025). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions | Request PDF. [Link]

  • SPER Publications. (n.d.). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. [Link]

  • VTechWorks. (n.d.). Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. [Link]

  • Remedy Publications LLC. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Bentham Science. (2024). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-[2-(3-methylphenoxy)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-[2-(3-methylphenoxy)ethyl]morpholine, a key intermediate in the manufacturing of pharmaceuticals like Reboxetine.[1][2] Low reaction yields can significantly impact project timelines and costs. This document provides a structured approach to troubleshooting and optimizing this synthesis, grounded in established chemical principles and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 4-[2-(3-methylphenoxy)ethyl]morpholine?

The most prevalent method is a Williamson ether synthesis. This involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide. Specifically, the sodium salt of 3-methylphenol (m-cresol) is reacted with an N-(2-haloethyl)morpholine, typically N-(2-chloroethyl)morpholine, in a polar aprotic solvent.[3][4] This SN2 reaction is generally robust, but its success is highly dependent on reaction conditions.

Q2: My reaction yield is consistently below 50%. What are the first parameters I should investigate?

Low yields in this synthesis typically point to one of three areas:

  • Incomplete Deprotonation: Ensure your base is strong enough and used in sufficient quantity (at least 1.1 equivalents) to fully convert the 3-methylphenol to its corresponding phenoxide.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. Polar aprotic solvents like DMF or acetonitrile are preferred as they solvate the cation of the base but do not interfere with the nucleophilic phenoxide.[4]

  • Starting Material Quality: Verify the purity of your starting materials, particularly the N-(2-chloroethyl)morpholine. It is often supplied as a hydrochloride salt, which must be neutralized to the free base before use.[5][6]

Q3: How do I properly prepare the N-(2-chloroethyl)morpholine free base from its hydrochloride salt?

N-(2-chloroethyl)morpholine is commonly available as a stable hydrochloride salt.[7] The free base is required for the Williamson ether synthesis. To prepare it, dissolve the hydrochloride salt in water and add a strong base, such as sodium hydroxide, while keeping the temperature low (e.g., below 35°C) to prevent degradation.[5] The free base can then be extracted into an organic solvent like toluene, dried, and used directly.[5]

Q4: What analytical techniques are best for monitoring reaction progress and final product purity?

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the disappearance of the limiting starting material (usually the 3-methylphenol). A suitable mobile phase would be a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction conversion and final product purity, a reverse-phase HPLC method is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem ID Observed Issue Potential Root Cause(s) Recommended Corrective Action & Scientific Rationale
LY-01 Low Conversion of Starting Materials (High levels of unreacted 3-methylphenol) 1. Ineffective Base/Incomplete Deprotonation: The base (e.g., K₂CO₃, NaH) is not strong enough or is of poor quality.Solution: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) in a solvent like DMF. Rationale: NaH ensures irreversible and complete deprotonation of the phenol, creating a higher concentration of the active nucleophile (phenoxide).
2. Incorrect Solvent Choice: Protic solvents (e.g., ethanol, water) are used.Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. Rationale: Protic solvents can protonate the phenoxide, reducing its nucleophilicity, and can also participate in competing SN1 reactions. Aprotic solvents favor the SN2 mechanism required for this synthesis.[4]
3. Presence of Water: Moisture in reagents or solvent.Solution: Use anhydrous solvents and dry reagents thoroughly. Rationale: Water will react with strong bases like NaH and can protonate the phenoxide, quenching the reaction.
SP-01 Significant Byproduct Formation (Observed via TLC/HPLC/NMR) 1. Elimination Side Reaction: N-(2-chloroethyl)morpholine undergoes elimination to form N-vinylmorpholine.Solution: Maintain a moderate reaction temperature (e.g., 60-80°C). Avoid excessive heat. Rationale: Elimination reactions (E2) are favored at higher temperatures. Keeping the temperature controlled promotes the desired SN2 substitution over elimination.
2. Dialkylation of Phenol (Rare): A second molecule of the alkyl halide reacts.Solution: Use a slight excess of the phenol relative to the alkyl halide. Rationale: This ensures the alkyl halide is the limiting reagent, minimizing the chance of a second alkylation event.
PI-01 Difficulties in Product Isolation & Purification 1. Emulsion during Aqueous Workup: Formation of a stable emulsion layer between the organic and aqueous phases.Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. Rationale: Brine increases the ionic strength of the aqueous phase, which helps to break up emulsions by "salting out" the organic components.
2. Product Loss to Aqueous Phase: The product has some water solubility, especially if protonated.Solution: Ensure the aqueous phase is basic (pH > 10) during extraction to keep the morpholine nitrogen deprotonated and less water-soluble. Perform multiple extractions with the organic solvent.
3. Co-elution with Impurities during Chromatography: Impurities have similar polarity to the product.Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) can improve separation.[8]

Section 3: Optimized Experimental Protocols

Protocol 3.1: Optimized Synthesis of 4-[2-(3-methylphenoxy)ethyl]morpholine

This protocol is designed to maximize yield by ensuring complete phenoxide formation and minimizing side reactions.

  • Preparation of Sodium 3-methylphenoxide:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 mL per gram of 3-methylphenol).

    • Add 3-methylphenol (1.0 eq).

    • Under a nitrogen atmosphere, cool the solution to 0°C using an ice bath.

    • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in small portions. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Williamson Ether Synthesis Reaction:

    • To the solution of sodium 3-methylphenoxide, add N-(2-chloroethyl)morpholine free base (1.05 eq) dropwise via a syringe.

    • Heat the reaction mixture to 70°C and maintain this temperature for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the 3-methylphenol spot is no longer visible.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash twice with 1M NaOH solution to remove any unreacted phenol, followed by one wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[8]

Section 4: Mechanistic Insights & Visualizations

Understanding the underlying mechanism and troubleshooting logic is key to mastering this synthesis.

Diagram 4.1: Reaction Mechanism

The synthesis proceeds via a classical SN2 mechanism. The nucleophilic phenoxide attacks the electrophilic carbon of the N-(2-chloroethyl)morpholine, displacing the chloride leaving group.

Caption: SN2 mechanism for the Williamson ether synthesis.

Diagram 4.2: Troubleshooting Workflow

When encountering low yield, follow this logical progression to diagnose the issue.

Troubleshooting_Workflow Start Low Yield Encountered Check_SM Step 1: Verify Starting Material Quality - Purity of 3-methylphenol? - Free base of chloroethylmorpholine used? Start->Check_SM Check_Deprot Step 2: Assess Deprotonation - Base strength sufficient (e.g., NaH)? - Anhydrous conditions maintained? Check_SM->Check_Deprot SMs OK Solution_SM Solution: Purify SMs / Neutralize HCl salt Check_SM->Solution_SM Issue Found Check_Conditions Step 3: Evaluate Reaction Conditions - Polar aprotic solvent (DMF, ACN)? - Temperature optimal (not too high/low)? Check_Deprot->Check_Conditions Deprotonation OK Solution_Deprot Solution: Use NaH in dry DMF Check_Deprot->Solution_Deprot Issue Found Check_Workup Step 4: Analyze Workup & Purification - Aqueous phase basic during extraction? - Emulsions handled correctly? Check_Conditions->Check_Workup Conditions OK Solution_Conditions Solution: Use DMF at 70°C Check_Conditions->Solution_Conditions Issue Found Solution_Workup Solution: Adjust pH, use brine Check_Workup->Solution_Workup Issue Found End Yield Optimized Check_Workup->End Workup OK Solution_SM->End Solution_Deprot->End Solution_Conditions->End Solution_Workup->End

Caption: A logical workflow for troubleshooting low reaction yield.

References

  • PrepChem. Synthesis of N-chloroethyl morpholine.[Link]

  • The Royal Society of Chemistry. Supporting Information.[Link]

  • ACS Publications. Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation.[Link]

  • PrepChem. Synthesis of 4-methyl-2-[α-(2-methoxy-phenoxy)-4-chloro-benzyl]-morpholine.[Link]

  • AIChE. Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction.[Link]

  • Organic Chemistry Portal. Morpholine synthesis.[Link]

  • Google Patents.Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • ResearchGate. Morpholines. Synthesis and Biological Activity.[Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[Link]

  • MDPI. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.[Link]

  • ijamtes. Total synthesis of antidepressant drug (S,S)-reboxetine : A review.[Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.[Link]

  • Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes.[Link]

  • Patsnap Synapse. What are the side effects of Reboxetine Mesilate?[Link]

  • Khan Academy. Williamson ether synthesis.[Link]

  • ResearchGate. The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process.[Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives.[Link]

  • PMC. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists.[Link]

  • OSHA. Morpholine Method PV2123.[Link]

Sources

Overcoming solubility issues with 4-[2-(3-methylphenoxy)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with 4-[2-(3-methylphenoxy)ethyl]morpholine (referred to herein as MPEM ).

This guide addresses the specific physicochemical challenges of N-substituted morpholine ethers , utilizing first-principles chemistry and formulation science to resolve solubility bottlenecks.

Topic: Troubleshooting Solubility & Formulation for MPEM Ticket ID: MPEM-SOL-001 Status: Open Support Level: Senior Application Scientist

📋 Executive Summary: The "Invisible" Barrier

MPEM is a lipophilic weak base . Its solubility profile is governed by the interplay between the morpholine nitrogen's pKa (typically ~7.4–7.8 for N-alkyl derivatives) and the lipophilicity of the phenoxyethyl tail .

The Core Problem: Researchers often dissolve MPEM in DMSO (stock) and dilute into PBS (pH 7.4). The solution turns cloudy immediately.

  • Why? At pH 7.4, MPEM exists in a transition state near its pKa. A significant fraction (~50%) reverts to its uncharged, free-base form, which is water-insoluble due to the 3-methylphenoxy tail.

🧩 Module 1: Diagnostic & FAQ

Quick answers to common "Why is this happening?" questions.

Q: I dissolved MPEM in 100% DMSO, but it precipitated when I added water. Is my compound degraded? A: Unlikely. This is a classic "solvent shift" precipitation . DMSO solubilizes the uncharged free base. When you add water (especially buffered at pH > 7), the logP (lipophilicity) dominates, and the water cannot solvate the hydrophobic tail.

  • Fix: You must either lower the pH to ionize the morpholine or use a surfactant/complexing agent .

Q: What is the pKa of MPEM, and why does it matter? A: While unsubstituted morpholine has a pKa of ~8.3, N-substituted morpholines (like MPEM) often exhibit a lower pKa (approx. 7.4).

  • Implication: At physiological pH (7.4), the compound is ~50% unionized . The unionized form behaves like an oil and crashes out of aqueous solution. To achieve >99% solubility, you generally need a pH at least 2 units below the pKa (pH < 5.4).

Q: Can I just heat it up? A: Heating may temporarily dissolve the compound, but it will likely reprecipitate upon cooling (supersaturation). This creates unstable data for biological assays. Do not rely on heat alone.

🛠 Module 2: Formulation Protocols

Choose the protocol that matches your application.

📉 Decision Tree: Select Your Method

SolubilityStrategy Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro / Cellular AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo ConcCheck Target Conc > 100 µM? InVitro->ConcCheck Route Route of Admin? InVivo->Route DMSO Protocol A: DMSO Stock + Media (Keep DMSO < 0.5%) ConcCheck->DMSO No Salt Protocol B: Salt Formation (HCl Conversion) ConcCheck->Salt Yes Oral Oral (PO) Route->Oral IV Intravenous (IV) Route->IV Lipid Protocol C: Lipid Vehicle (Corn Oil/Tween) Oral->Lipid Cyclo Protocol D: Cyclodextrin Complex (SBE-β-CD) IV->Cyclo

Figure 1: Strategic decision tree for MPEM formulation based on concentration and application.

🧪 Protocol A: The "Salt Switch" (Recommended)

Best for: High-concentration aqueous stocks (>10 mM).

Converting the MPEM free base to a hydrochloride (HCl) salt locks the nitrogen in its ionized state, drastically improving water solubility.

Reagents:

  • MPEM (Free Base)

  • Diethyl Ether or Ethyl Acetate (anhydrous)

  • 4M HCl in Dioxane (or concentrated aqueous HCl)

Step-by-Step:

  • Dissolution: Dissolve 100 mg of MPEM free base in 2 mL of Diethyl Ether. Ensure it is fully dissolved (clear solution).

  • Acidification: Dropwise, add 1.1 equivalents of HCl (e.g., HCl in Dioxane).

    • Observation: A white precipitate should form immediately. This is the MPEM·HCl salt .

  • Isolation: Centrifuge or filter the precipitate.

  • Washing: Wash the solid pellet twice with cold ether to remove unreacted free base.

  • Drying: Dry under vacuum / nitrogen stream.

  • Usage: This salt can now be dissolved directly in water or saline.

    • Note: The pH of the resulting solution will be acidic. Check pH and adjust carefully with NaOH if necessary, but do not exceed pH 6.5 to prevent reversion to free base.

🧪 Protocol B: Cyclodextrin Complexation (Advanced)

Best for: IV injection or sensitive cell cultures where DMSO is toxic.

Cyclodextrins (CDs) encapsulate the hydrophobic phenoxy tail, shielding it from water while the hydrophilic exterior ensures solubility.

Reagents:

  • Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) (e.g., Captisol®)

  • Citrate Buffer (pH 4.0 - 5.0)

Step-by-Step:

  • Prepare a 20% (w/v) SBE-β-CD solution in Citrate Buffer (pH 4.5).

  • Add MPEM (Free base or Salt) to this vehicle.

  • Sonicate for 30 minutes at ambient temperature.

  • Filter Sterilize (0.22 µm PVDF filter).

    • Mechanism:[1][2] The morpholine head remains exposed/solvated, while the "greasy" methylphenoxy tail is buried inside the cyclodextrin torus.

📊 Data Reference: Solvent Compatibility Matrix

Use this table to plan your stock solutions.

Solvent SystemSolubility RatingStabilityApplication Notes
Water (Neutral pH) 🔴 Poor (< 0.1 mg/mL)LowFree base precipitates immediately.
0.1 M HCl 🟢 Good (> 10 mg/mL)HighForms in-situ salt. Good for oral gavage.
DMSO (100%) 🟢 Excellent (> 50 mg/mL)HighStandard stock. Freezes at 18°C.
Ethanol 🟡 ModerateModerateGood for intermediate dilution; evaporates.
PBS (pH 7.4) 🔴 PoorLowDanger Zone. Precipitation likely > 10 µM.
20% SBE-β-CD 🟢 Good (> 5 mg/mL)HighGold standard for IV/IP injection.

🔬 Scientific Rationale (E-E-A-T)

The pKa-Solubility Relationship

The solubility of MPEM is dictated by the Henderson-Hasselbalch equation for weak bases:



  • [B]: Unionized Base (Insoluble lipophile)

  • [BH⁺]: Ionized Acid (Soluble salt)

For MPEM (assume pKa ≈ 7.4):

  • At pH 7.4: The ratio is 1:1. 50% of your drug is insoluble.

  • At pH 5.4: The ratio is 1:100. 99% of your drug is ionized and soluble.

Expert Insight: This is why "pH adjustment" is the most powerful tool in your arsenal for this specific molecule. Unlike neutral lipophiles (like steroids) which require detergents, MPEM can be solubilized simply by controlling protonation.

Workflow Visualization: Salt Synthesis

SaltSynthesis FreeBase MPEM Free Base (Oil/Solid) Solvent Dissolve in Diethyl Ether FreeBase->Solvent Acid Add HCl (Dioxane/Aq) Solvent->Acid Precip Precipitation (White Solid) Acid->Precip Filter Filter & Dry Precip->Filter Final MPEM·HCl Salt (Water Soluble) Filter->Final

Figure 2: Chemical workflow for converting lipophilic free base to hydrophilic salt.

📚 References

  • pKa of N-substituted Morpholines:

    • Source: R. Williams, pKa Data Compilation. N-methylmorpholine pKa is cited as ~7.38, establishing the baseline for N-substituted morpholine derivatives.

  • Cyclodextrin Complexation:

    • Source: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General principles of solubilizing amine-containing lipophiles).

  • Salt Selection for Pharmaceutical Compounds:

    • Source: Gupta, D., et al. (2018). Salt screening: A standard practice in the pharmaceutical industry. Asian Journal of Pharmaceutical and Clinical Research.

  • Morpholine Chemical Properties:

    • Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for Morpholine.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of MPEM.

Sources

Controlling moisture sensitivity during 4-[2-(3-methylphenoxy)ethyl]morpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Moisture Sensitivity & Reaction Optimization
Part 1: Executive Technical Brief

The synthesis of 4-[2-(3-methylphenoxy)ethyl]morpholine typically proceeds via a Williamson ether synthesis or a base-mediated nucleophilic substitution between 3-methylphenol (m-cresol) and 4-(2-chloroethyl)morpholine hydrochloride (MOC-HCl) .

While the final ether product is hydrolytically stable, the reaction trajectory is critically sensitive to moisture due to three competing failure modes:

  • Nucleophilic Quenching: Water solvates the phenoxide anion (

    
    ), reducing its nucleophilicity by up to 100-fold via hydrogen bonding shells.
    
  • Electrophile Degradation: The free base of 4-(2-chloroethyl)morpholine proceeds through a reactive aziridinium intermediate . Moisture hydrolyzes this intermediate to the unreactive alcohol, 4-(2-hydroxyethyl)morpholine.

  • Base Deactivation: If using metal hydrides (NaH), moisture destroys the base immediately. If using carbonates (K₂CO₃), moisture causes surface caking, halting the heterogeneous reaction.

This guide provides autonomous, self-validating protocols to eliminate these variables.

Part 2: Interactive Troubleshooting Guide (Q&A)
Q1: My reaction conversion stalls at ~50% despite extending reaction time. Adding more base doesn't help. What is happening?

Diagnosis: You are likely experiencing "Phenoxide Solvation Lock." Technical Explanation: In polar aprotic solvents like DMF or DMSO, the reaction relies on the "naked" phenoxide anion for rapid kinetics. Even trace water (0.5% v/v) forms a tight hydration shell around the oxygen of the phenoxide. This steric and electronic shield prevents the nucleophilic attack on the chloroethyl morpholine. The Fix:

  • Immediate: Check the Karl Fischer (KF) water content of your solvent. It must be < 0.05% (500 ppm) .

  • Protocol Adjustment: Do not just add more base. You must dry the system. If using K₂CO₃, add activated 3Å Molecular Sieves directly to the reaction flask (10% w/v loading) and stir for 1 hour before adding the alkyl halide.

Q2: I am using 4-(2-chloroethyl)morpholine hydrochloride. The reaction mixture turns into a solid, unworkable paste.

Diagnosis: Hygroscopic Clumping / In-situ Salt Formation. Technical Explanation: MOC-HCl is hygroscopic. When mixed with a carbonate base (e.g., K₂CO₃) in the presence of ambient humidity, the generated water (from neutralization) and atmospheric moisture form a "cement" with the inorganic salts. This stops mass transfer. The Fix:

  • Pre-Freebasing (Recommended): Convert MOC-HCl to its free base separately using a biphasic wash (DCM/NaOH), dry the organic layer with MgSO₄, and evaporate immediately before use. Warning: The free base dimerizes upon storage; use within 1 hour.

  • In-Situ Method: Use Cesium Carbonate (Cs₂CO₃) instead of Potassium Carbonate. Cesium salts are more soluble in DMF/ACN and less prone to "cementing" in the presence of trace water.

Q3: I see a new impurity at RRT 0.85 that matches the starting alcohol. Is the ether hydrolyzing?

Diagnosis: Electrophile Hydrolysis (Aziridinium Shunt). Technical Explanation: The ether bond is stable. The impurity is likely 4-(2-hydroxyethyl)morpholine. The chloroethyl morpholine cyclizes to a reactive aziridinium ion (the actual electrophile). Water attacks this ring faster than the bulky phenoxide, reverting it to the alcohol starting material. The Fix:

  • Ensure the atmosphere is inert (Nitrogen/Argon balloon is insufficient; use a positive pressure manifold).

  • Rate Control: Add the MOC-HCl (or free base) slowly to the pre-formed phenoxide solution. This ensures the phenoxide is in excess relative to the aziridinium ion, statistically favoring the desired ether formation over hydrolysis.

Part 3: Self-Validating Experimental Protocol

Objective: Anhydrous Synthesis of 4-[2-(3-methylphenoxy)ethyl]morpholine via NaH/DMF.

Reagents & Thresholds
ReagentSpecificationCritical Moisture LimitValidation Step
DMF (Solvent) Anhydrous, 99.8%< 150 ppmKarl Fischer Titration
Sodium Hydride (NaH) 60% dispersion in oilN/A (Keep under Ar)Visual: Grey powder (Good) vs. White crust (Bad)
m-Cresol >99% Purity< 0.5% WaterAzeotropic distillation if wet
MOC-HCl >98%Keep DesiccatedStore in desiccator; deliquescent
Step-by-Step Methodology

1. System Preparation (The "Flame Dry" Standard)

  • Assemble a 3-neck Round Bottom Flask (RBF) with a reflux condenser, temperature probe, and addition funnel.

  • Validation: Heat the glassware under high vacuum (0.1 mmHg) with a heat gun for 5 minutes. Backfill with dry Argon. Repeat 3x. If the vacuum gauge fluctuates, you have a leak—do not proceed.

2. Phenoxide Formation

  • Charge NaH (1.2 equiv) into the flask under Argon flow. Wash with dry hexanes (2x) to remove oil if necessary (optional for this scale).

  • Add anhydrous DMF (5 mL/g substrate). Cool to 0°C.

  • Add m-Cresol (1.0 equiv) dropwise. Evolution of H₂ gas will be vigorous.

  • Validation: Stir at Room Temperature (RT) for 30 mins. The solution should become clear/homogeneous. If cloudy, warming to 40°C may be required. Cloudiness after warming indicates incomplete deprotonation or wet solvent.

3. Electrophile Addition

  • Option A (Solid Addition): Add MOC-HCl (1.1 equiv) directly as a solid via a powder funnel under positive Argon pressure. (Note: Requires extra base equiv in Step 2).

  • Option B (Free Base - Superior Yield): Dissolve pre-liberated MOC free base in DMF and add dropwise via the addition funnel.

  • Reaction: Heat to 60-80°C for 4-6 hours.

4. Quench & Workup

  • Cool to 0°C. Carefully quench with saturated NH₄Cl (not water initially, to control pH).

  • Extract with Ethyl Acetate.[1] Wash organics with 1M NaOH (removes unreacted cresol) and Brine.

  • Dry over Na₂SO₄.

Part 4: Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the desired pathway and moisture-induced failure.

MoistureSensitivity Start 4-(2-chloroethyl) morpholine Aziridinium Aziridinium Intermediate (Highly Reactive) Start->Aziridinium Cyclization (Fast) Product Target Ether Product Hydrolysis Alcohol Impurity (Dead End) Aziridinium->Hydrolysis Ring Opening Phenol m-Cresol (3-methylphenol) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Base (NaH/K2CO3) Phenoxide->Product Attack on Aziridinium (Anhydrous) Solvated Solvated Phenoxide (Unreactive) Phenoxide->Solvated Deactivation Water MOISTURE (Contaminant) Water->Aziridinium Hydrolysis Water->Phenoxide H-Bonding Shielding

Caption: Kinetic competition between product formation (Green) and moisture-induced deactivation pathways (Red).

Part 5: Setup Diagram

Setup cluster_0 Anhydrous Reaction Setup Gas Argon/Nitrogen Manifold Flask 3-Neck RBF (Reaction Mixture) Gas->Flask Inert Atmosphere Bubbler Oil Bubbler (Positive Pressure Check) Flask->Bubbler Vent Sieves 3Å Molecular Sieves (Optional Internal Drying) Sieves->Flask In Situ Drying Validation CRITICAL CHECKPOINT: Vacuum < 0.1 mmHg Leak Rate < 1 mmHg/min Validation->Flask

Caption: Essential hardware configuration for maintaining anhydrous integrity during synthesis.

References
  • ChemicalBook. (2024). 4-(2-Chloroethyl)morpholine hydrochloride Properties and Reactions. Retrieved from

  • National Institutes of Health (NIH). (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. Retrieved from

  • Ortiz, K. G., et al. (2024).[2][3] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[2][4] Journal of the American Chemical Society.[4] Retrieved from

  • Sigma-Aldrich. (n.d.). Morpholine for synthesis: Safety and Handling.[5] Retrieved from

  • ResearchGate. (2022). Synthesis and Evaluation of Biological Activity of Morpholine Derivatives. Retrieved from

Sources

Technical Support Center: Kinetic Optimization for 4-[2-(3-methylphenoxy)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MORPH-KINETICS-001
Status: Active
Topic: Reducing Reaction Time & Troubleshooting Synthesis

Executive Summary: The Kinetic Challenge

User Goal: Accelerate the synthesis of 4-[2-(3-methylphenoxy)ethyl]morpholine. Standard Bottleneck: The classical Williamson ether synthesis between 3-methylphenol (m-cresol) and 4-(2-chloroethyl)morpholine is kinetically sluggish due to the moderate leaving group ability of the chloride and the steric/electronic deactivation of the phenol. Standard reflux conditions (


/Acetone) often require 12–24 hours.

The Solution: This guide provides two accelerated protocols:

  • Microwave-Assisted Synthesis: Reduces time to 10–20 minutes .

  • Catalytic Acceleration (Finkelstein/PTC): Reduces thermal reflux time to 3–5 hours .

Accelerated Protocols

Protocol A: Microwave-Assisted Synthesis (The "Speed King")

Best for: Small scale (<5g), library generation, rapid optimization.

Mechanism: Microwave irradiation provides direct dielectric heating, creating localized superheating effects that accelerate the


 transition state significantly faster than convective heating.
ParameterStandard ThermalMicrowave Optimized
Solvent Acetone or AcetonitrileDMF or NMP (High dielectric constant required)
Base

(3.0 eq)

(2.5 eq)
(Cesium effect increases solubility)
Temperature 60–80°C (Reflux)140°C
Time 18 Hours15 Minutes
Pressure 1 atm~5–8 bar (Sealed vessel)

Step-by-Step Workflow:

  • Charge Vessel: In a 10 mL microwave vial, add 3-methylphenol (1.0 mmol), 4-(2-chloroethyl)morpholine HCl (1.2 mmol), and

    
     (3.0 mmol).
    
    • Critical Note: You MUST use 3 equivalents of base if using the HCl salt of the morpholine (1 eq to neutralize HCl, 2 eq to drive the phenol reaction).

  • Solvent: Add DMF (3 mL). Cap and vortex to suspend solids.

  • Irradiate: Set microwave to Dynamic Mode :

    • Target T: 140°C

    • Hold Time: 15 min

    • Max Power: 200W (High absorption)

  • Workup: Cool to RT. Pour into water (30 mL). Extract with EtOAc. The basic morpholine nitrogen allows for acid-base purification (see Troubleshooting).

Protocol B: Finkelstein-PTC Hybrid (The "Scalable Route")

Best for: Large scale (>10g), process chemistry, standard glassware.

Mechanism: This method attacks the kinetic barrier from two angles:

  • Finkelstein Reaction: Adding Potassium Iodide (KI) converts the alkyl chloride to a highly reactive alkyl iodide in situ.

  • Phase Transfer Catalysis (PTC): TBAI (Tetrabutylammonium iodide) shuttles the phenoxide anion into the organic phase, increasing collision frequency.

The Recipe:

  • Solvent: Acetonitrile (

    
    ) – High polarity, good reflux temp (82°C).
    
  • Catalyst Cocktail: 10 mol% KI + 5 mol% TBAI.

  • Base:

    
     (granular, anhydrous).
    

Reaction Logic:




(The Iodide is regenerated, acting as a true catalyst)

Visualizing the Pathway

The following diagram illustrates the reaction logic and the specific points where acceleration occurs.

ReactionPathway cluster_legend Optimization Levers Reactants 3-Methylphenol + Chloroethyl-morpholine Intermediate Reactive Intermediate (Iodo-ethyl-morpholine) Reactants->Intermediate  +KI (Finkelstein) (Rate Limiting Step 1) SideProduct Side Product: Vinyl Morpholine (Elimination) Reactants->SideProduct  High Temp + Strong Base (E2 Elimination Risk) Transition Transition State (SN2 Attack) Intermediate->Transition  +Microwave Energy (Activation) Product Target Ether 4-[2-(3-methylphenoxy)ethyl]morpholine Transition->Product  Substitution KI adds Iodine leaving group KI adds Iodine leaving group Microwave overcomes Activation Energy Microwave overcomes Activation Energy KI adds Iodine leaving group->Microwave overcomes Activation Energy

Caption: Kinetic pathway showing the catalytic intervention of Iodide (Finkelstein) and the risk of elimination at high energy states.

Troubleshooting & FAQ

Issue 1: "My reaction stalled at 60% conversion."

Diagnosis: This is likely due to Base Exhaustion or Hydration .

  • The Cause: If you used the hydrochloride salt of the morpholine reactant without calculating the extra equivalent of base, the base was consumed neutralizing the HCl, leaving insufficient base to deprotonate the phenol.

  • The Fix: Add 1.5 equivalents of fresh powdered KOH or

    
    .
    
  • Prevention: Always calculate base equivalents based on total acidic protons (Phenol -OH + HCl salt).

Issue 2: "I see a new spot on TLC that isn't product or starting material."

Diagnosis: You have formed 4-vinylmorpholine via E2 Elimination.

  • The Cause: Reaction temperature was too high (>100°C in thermal) or the base was too strong (e.g., NaH or NaOH used instead of Carbonate). The ethoxy linker is prone to beta-elimination.

  • The Fix: Lower the temperature. Switch from NaH to

    
    . If using Microwave, reduce temperature to 120°C and extend time.
    
Issue 3: "The product is an oil and hard to purify."

Diagnosis: Inefficient Workup.

  • The Fix (Acid-Base Purification):

    • Dissolve crude oil in EtOAc.

    • Extract with 1M HCl. The product (containing the morpholine amine) will protonate and move to the Aqueous Layer. Impurities (unreacted phenol) stay in the Organic Layer.

    • Discard Organic Layer.

    • Basify the Aqueous Layer (pH > 10) with NaOH.[1] Product precipitates or oils out.

    • Extract back into EtOAc, dry, and concentrate. This often removes the need for column chromatography.

Decision Matrix for Optimization

Use this logic flow to determine your next experimental step.

Troubleshooting Start Start Optimization Scale Scale of Reaction? Start->Scale Micro Use Microwave Protocol (DMF, 140°C, 15 min) Scale->Micro < 5 grams Thermal Use Thermal Protocol (MeCN, Reflux) Scale->Thermal > 5 grams Check Check LCMS/TLC Conversion > 90%? Micro->Check Thermal->Check Success Proceed to Acid/Base Workup Check->Success Yes Fail Identify Issue Check->Fail No AddKI Add 10 mol% KI (Finkelstein) Fail->AddKI Slow Reaction AddBase Check Base Equiv. (Did you account for HCl?) Fail->AddBase Stalled Reaction

Caption: Decision tree for selecting the correct protocol and troubleshooting common failure modes.

References

  • Microwave Acceleration in Ether Synthesis

    • Title: Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers.[2][3]

    • Source: Bentham Science (Current Microwave Chemistry).
    • Link:

  • Finkelstein Catalysis Mechanism

    • Title: Finkelstein Reaction - Mechanism and Conditions.
    • Source: Organic Chemistry Portal.[4]

    • Link:

  • Phase Transfer Catalysis (PTC)

    • Title: Phase Transfer Catalysis: A Green Methodology.[5][6]

    • Source: Indo American Journal of Pharmaceutical Research.[5]

    • Link:

  • Morpholine Derivative Synthesis & Elimination Risks

    • Title: The Williamson Ether Synthesis - Elimin
    • Source: Master Organic Chemistry.
    • Link:

Sources

Validation & Comparative

A Comprehensive Guide to HPLC Method Validation for the Purity of 4-[2-(3-methylphenoxy)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights into Establishing a Robust, ICH-Compliant Analytical Method

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 4-[2-(3-methylphenoxy)ethyl]morpholine, a versatile intermediate in the synthesis of various pharmaceutical agents, a rigorously validated analytical method for purity determination is paramount. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for this specific purpose, aligning with the stringent requirements of international regulatory bodies.

This document eschews a generic template in favor of a logical, causality-driven narrative that mirrors the thought process of an experienced analytical scientist. We will not only detail the "what" and "how" but, more critically, the "why" behind each experimental choice and validation parameter. Every protocol described herein is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.

The Analytical Challenge: Understanding 4-[2-(3-methylphenoxy)ethyl]morpholine

Before delving into method validation, a cursory analysis of the target analyte is essential. 4-[2-(3-methylphenoxy)ethyl]morpholine possesses a tertiary amine (the morpholine ring), an ether linkage, and an aromatic ring. These structural features inform our initial choice of HPLC conditions. The presence of a chromophore (the phenoxy group) suggests that UV detection will be a suitable and straightforward approach. The basic nature of the morpholine moiety indicates that a reversed-phase HPLC method with a slightly acidic mobile phase will likely yield good peak shape and retention.

Proposed HPLC Method for Purity Determination
Parameter Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µmA C18 stationary phase provides excellent hydrophobic retention for the aromatic and alkyl components of the molecule.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (v/v)A gradient elution is proposed to ensure the timely elution of potential impurities with a wide range of polarities. Phosphoric acid is used to control the pH and suppress the silanol interactions, leading to improved peak symmetry.
Gradient 30% Acetonitrile to 80% Acetonitrile over 20 minutesThis gradient profile is a starting point and may be optimized during method development to ensure adequate separation of all potential impurities from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 220 nmThe aromatic ring exhibits significant absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA typical injection volume for standard HPLC systems.
Sample Diluent Mobile Phase at initial conditionsTo ensure compatibility with the mobile phase and prevent peak distortion.

PART 1: The Method Validation Workflow: A Symbiotic Relationship of Parameters

Method validation is not a series of disconnected experiments but a holistic process where each parameter informs and is informed by others. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.

MethodValidationWorkflow cluster_System System Suitability cluster_Validation Method Validation Parameters (ICH Q2(R1)) SystemSuitability System Suitability Testing (SST) Specificity Specificity / Selectivity SystemSuitability->Specificity Ensures system is performing adequately for validation Linearity Linearity Specificity->Linearity Confirms peak purity for linear range Range Range Linearity->Range Defines the validated range LOQ Quantitation Limit (LOQ) Linearity->LOQ LOQ is the lower end of the range for impurities Accuracy Accuracy Range->Accuracy Accuracy is assessed over the range Precision Precision (Repeatability & Intermediate) Range->Precision Precision is assessed over the range Robustness Robustness Accuracy->Robustness Assesses impact of minor variations on accuracy Precision->Robustness Assesses impact of minor variations on precision LOD Detection Limit (LOD) LOQ->LOD LOD is determined from LOQ or signal-to-noise

Caption: Interconnected workflow of HPLC method validation parameters as per ICH Q2(R1) guidelines.

PART 2: Deep Dive into Validation Parameters: Protocols and Rationale

As a Senior Application Scientist, the emphasis is on not just following a protocol but understanding its underlying principles. The following sections detail the experimental execution for each validation parameter, grounded in the principles of scientific integrity.

Specificity (and Forced Degradation)

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For a purity method, this includes impurities, degradants, and matrix components. The most rigorous way to demonstrate specificity is through forced degradation studies.

Trustworthiness: By intentionally stressing the drug substance, we generate potential degradation products and demonstrate that the method can separate them from the parent peak, thus proving its stability-indicating nature.

Authoritative Grounding: The International Council for Harmonisation (ICH) guidelines Q1A and Q1B provide the framework for forced degradation studies.

  • Prepare Stock Solutions: Prepare a stock solution of 4-[2-(3-methylphenoxy)ethyl]morpholine in the sample diluent.

  • Subject to Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

    • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples by the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the main peak in all stressed samples.

Acceptance Criteria:

  • The method must be able to separate the degradation products from the main analyte peak.

  • The peak purity index of the main peak should be greater than a predefined threshold (e.g., 990), indicating no co-eluting impurities.

Linearity

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantitation.

Trustworthiness: A linear relationship, confirmed by statistical analysis, provides confidence in the interpolation of unknown sample concentrations from the calibration curve.

  • Prepare a Series of Standard Solutions: From a stock solution of a reference standard, prepare at least five concentrations ranging from the reporting limit to 150% of the expected impurity concentration (e.g., if the specification for a known impurity is 0.1%, the range could be 0.05% to 0.15% relative to the API concentration). For the assay of the main component, the range should typically be 80% to 120% of the test concentration.

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot a graph of peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Range

Expertise & Experience: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Trustworthiness: A validated range ensures that the method is reliable for quantifying impurities from their reporting threshold up to a reasonable upper limit.

Acceptance Criteria: The range is confirmed by the successful validation of linearity, accuracy, and precision within that range.

Accuracy

Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

Trustworthiness: High accuracy ensures that the reported purity values are a true reflection of the sample's composition.

  • Spike Samples: Spike the drug substance with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). If impurities are not available, accuracy can be inferred from the linearity data of the main component.

  • Analysis: Analyze the spiked samples in triplicate.

  • Calculate Recovery: Determine the percentage recovery of the spiked impurities.

Acceptance Criteria:

  • The mean recovery should be within 90.0% to 110.0% for impurities.

  • For the assay of the drug substance, the recovery should be within 98.0% to 102.0%.

Precision

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Trustworthiness: Good precision demonstrates that the method is reproducible and not subject to excessive random error.

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the drug substance at the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 3.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Expertise & Experience: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Trustworthiness: Establishing the LOQ is critical for ensuring that the method is sensitive enough to control impurities at the required levels.

These can be determined by several methods:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (standard deviation of the y-intercepts of regression lines / slope of the calibration curve)

    • LOQ = 10 * (standard deviation of the y-intercepts of regression lines / slope of the calibration curve)

Acceptance Criteria:

  • The LOQ must be at or below the reporting threshold for impurities.

Robustness

Expertise & Experience: Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Trustworthiness: A robust method is reliable in a routine QC environment where minor variations in operating conditions are expected.

  • Introduce Small Variations: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the aqueous phase (± 0.1 units)

  • Analysis: Analyze a sample under each of the modified conditions.

  • Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., resolution, tailing factor) and the quantitation of the main peak and impurities.

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits.

  • The results should not be significantly affected by the variations.

PART 3: Comparative Analysis and Data Presentation

While this guide focuses on a specific reversed-phase HPLC-UV method, it is important to acknowledge alternatives.

Method Principle Advantages Disadvantages When to Consider
Reversed-Phase HPLC-UV (This Guide) Separation based on hydrophobicity.Robust, widely available, good for chromophoric compounds.May not be suitable for highly polar impurities.Standard purity testing and quality control.
HPLC with Mass Spectrometry (LC-MS) Separation coupled with mass-based detection.Highly selective and sensitive, provides structural information.More expensive, complex instrumentation.Impurity identification, trace analysis.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for residual solvents.Not suitable for non-volatile compounds like the API.Analysis of volatile impurities or starting materials.
Mixed-Mode Chromatography Utilizes multiple modes of interaction (e.g., reversed-phase and ion-exchange).Can provide unique selectivity for complex mixtures.Method development can be more complex.When standard RP-HPLC fails to achieve adequate separation.
Summary of Validation Parameters and Acceptance Criteria
Parameter Acceptance Criteria
Specificity No interference at the retention time of the main peak; peak purity index > 990.
Linearity Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision.
Accuracy 90.0% - 110.0% recovery for impurities; 98.0% - 102.0% for assay.
Precision (Repeatability) RSD ≤ 2.0%.
Precision (Intermediate) RSD ≤ 3.0%.
Quantitation Limit (LOQ) At or below the reporting threshold.
Robustness System suitability passes under varied conditions.

PART 4: The Logic of Forced Degradation

Forced degradation is a critical component of demonstrating the stability-indicating nature of a purity method. The choice of stress conditions is designed to mimic the potential degradation pathways a drug substance might encounter during its shelf life.

ForcedDegradation cluster_Stress Stress Conditions cluster_Outcome Validation Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl) DegradationProducts Generation of Potential Degradation Products Acid->DegradationProducts Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->DegradationProducts Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->DegradationProducts Thermal Thermal (e.g., 105 °C) Thermal->DegradationProducts Photolytic Photolytic (UV/Vis Light) Photolytic->DegradationProducts MethodSpecificity Demonstration of Method Specificity DegradationProducts->MethodSpecificity Successful separation from API API 4-[2-(3-methylphenoxy)ethyl]morpholine API->Acid API->Base API->Oxidation API->Thermal API->Photolytic

Caption: Logical flow of a forced degradation study to establish method specificity.

Conclusion

The validation of an HPLC method for the purity of 4-[2-(3-methylphenoxy)ethyl]morpholine is a systematic and scientifically rigorous process. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can establish a robust and reliable analytical method that meets the stringent requirements of regulatory agencies. The emphasis on understanding the "why" behind each step ensures that the validation process is not merely a box-ticking exercise but a genuine confirmation of the method's fitness for purpose. This approach, grounded in expertise, trustworthiness, and authoritative references, is the hallmark of sound analytical science in the pharmaceutical industry.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. Guidance on Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • ECA Academy. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]

  • National Center for Biotechnology Information. (n.d.). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray

A Comparative Guide to 4-[2-(3-methylphenoxy)ethyl]morpholine and Other Morpholine Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the morpholine scaffold holds a privileged position. Its inherent physicochemical properties—including improved aqueous solubility, metabolic stability, and a favorable pKa profile—render it a valuable building block in the design of novel therapeutics.[1][2] This guide provides an in-depth technical comparison of 4-[2-(3-methylphenoxy)ethyl]morpholine , a key intermediate, with other structurally and functionally related morpholine derivatives. By examining their synthetic pathways, performance metrics, and structure-activity relationships, this document aims to equip researchers with the critical insights needed to select the most appropriate morpholine intermediate for their drug discovery programs.

Introduction to Phenoxyethylmorpholine Derivatives

The phenoxyethylmorpholine core is a common motif in a variety of biologically active compounds. The linkage of a substituted phenoxy group to a morpholine ring via an ethyl bridge creates a versatile pharmacophore that can be tailored to interact with a diverse range of biological targets. The nature and position of substituents on the phenyl ring, as well as substitutions on the morpholine ring itself, can significantly influence the compound's potency, selectivity, and pharmacokinetic profile.[2]

This guide will focus on a comparative analysis of 4-[2-(3-methylphenoxy)ethyl]morpholine against two well-established drugs that share this core structure: Viloxazine and Teniloxazine. Reboxetine, another relevant morpholine-containing drug with a related phenoxymethyl moiety, will also be considered for a broader comparative context.

Synthesis and Performance: A Comparative Analysis

The efficiency, scalability, and cost-effectiveness of the synthetic route are paramount considerations in the selection of a drug intermediate. Here, we compare the synthesis of 4-[2-(3-methylphenoxy)ethyl]morpholine with that of Viloxazine and Teniloxazine.

A Proposed Synthesis of 4-[2-(3-methylphenoxy)ethyl]morpholine

Proposed Two-Step Synthesis:

  • Step 1: Synthesis of 1-(2-bromoethoxy)-3-methylbenzene. 3-Methylphenol is reacted with an excess of 1,2-dibromoethane in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone or acetonitrile. The reaction mixture is heated to reflux to drive the Williamson ether synthesis.

  • Step 2: N-Alkylation of Morpholine. The resulting 1-(2-bromoethoxy)-3-methylbenzene is then reacted with morpholine in the presence of a base (e.g., K₂CO₃ or triethylamine) and a solvent such as acetonitrile or dimethylformamide (DMF). Heating the reaction mixture facilitates the nucleophilic substitution to yield the final product, 4-[2-(3-methylphenoxy)ethyl]morpholine.

This proposed route is advantageous due to the commercial availability and relatively low cost of the starting materials. The reactions are generally robust and amenable to scale-up.

Established Syntheses of Comparator Compounds

Viloxazine Synthesis: The synthesis of Viloxazine typically begins with the reaction of 2-ethoxyphenol with epichlorohydrin to form an epoxide intermediate. This is followed by a ring-opening and cyclization reaction with 2-aminoethyl hydrogen sulfate in the presence of a strong base to form the morpholine ring. The final step involves the formation of the hydrochloride salt.

Teniloxazine Synthesis: A known synthesis of Teniloxazine involves a multi-step sequence starting from 1-(benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol. This is followed by amide formation with chloroacetyl chloride, ring closure to form the morpholinone, reduction of the lactam, and subsequent debenzylation to yield Teniloxazine.

Comparative Performance Metrics
IntermediateProposed/Reported YieldKey Reagents & ConditionsScalability & Green Chemistry Considerations
4-[2-(3-methylphenoxy)ethyl]morpholine Not reported (Proposed)3-Methylphenol, 1,2-dibromoethane, Morpholine, K₂CO₃Potentially high-yielding and scalable. Use of dibromoethane requires careful handling.
Viloxazine ~40% for the cyclization step2-Ethoxyphenol, Epichlorohydrin, 2-Aminoethyl hydrogen sulfate, Strong baseInvolves an epoxide intermediate which can be reactive. The use of a strong base is required.
Teniloxazine Multi-step synthesis, overall yield may be lowerComplex starting material, Chloroacetyl chloride, LiAlH₄Longer synthesis with more steps can impact overall yield and cost. Use of LiAlH₄ requires anhydrous conditions and careful handling.
4-methyl-2-[α-(2-methoxy-phenoxy)-4-chloro-benzyl]-morpholine 82%2-[α-(2-methoxy-phenoxy)-4-chloro-benzyl]-morpholine, Ethyl chloroformate, LiAlH₄High-yielding final step, but the synthesis of the starting material may be complex.

Expert Insight: The proposed synthesis for 4-[2-(3-methylphenoxy)ethyl]morpholine appears to be the most straightforward and potentially highest yielding on paper due to the direct N-alkylation approach. However, without experimental validation, potential side reactions such as the formation of bis-alkylated products could lower the actual yield. The syntheses of Viloxazine and Teniloxazine, while established, involve more complex transformations and potentially hazardous reagents, which may present challenges in terms of process safety and cost at scale.

Structure-Activity Relationship (SAR) Insights

The subtle structural differences between these phenoxyethylmorpholine derivatives have a significant impact on their biological activity. Understanding these structure-activity relationships is crucial for rational drug design.

  • Substitution on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring are critical determinants of pharmacological activity.

    • In 4-[2-(3-methylphenoxy)ethyl]morpholine , the methyl group at the meta-position influences the electronic and steric properties of the aromatic ring. This can affect how the molecule binds to its biological target.

    • In Viloxazine , the ethoxy group at the ortho-position is a key feature. This substitution pattern is known to be important for its norepinephrine reuptake inhibitory activity.

    • Teniloxazine features a more complex substituent at the ortho-position of the phenoxy ring, a (thiophen-2-yl)methyl group. This larger, heteroaromatic substituent likely confers a distinct binding mode and pharmacological profile compared to the smaller alkyl and alkoxy groups.

  • Substitution on the Morpholine Ring: While the focus of this guide is on N-substituted morpholines, it is important to note that substitutions on the morpholine ring itself can also significantly modulate activity. For instance, in Reboxetine, the presence of a phenyl group on the carbon adjacent to the oxygen atom is a key structural feature.

Visualization of Comparative Structures

G cluster_target 4-[2-(3-methylphenoxy)ethyl]morpholine cluster_comp1 Viloxazine cluster_comp2 Teniloxazine cluster_comp3 Reboxetine Target Morpholine-ethyl-phenoxy (3-methyl) Comp1 Morpholine-methyl-phenoxy (2-ethoxy) Target->Comp1 Structural Analogs Comp2 Morpholine-methyl-phenoxy (2-(thiophen-2-ylmethyl)) Target->Comp2 Structural Analogs Comp3 (Morpholin-2-yl)phenylmethyl-phenoxy (2-ethoxy) Comp1->Comp3 Related Structures

Caption: Structural comparison of 4-[2-(3-methylphenoxy)ethyl]morpholine with related morpholine intermediates.

Experimental Protocols

To facilitate a direct, evidence-based comparison, the following detailed experimental protocols are provided.

Proposed Synthesis of 4-[2-(3-methylphenoxy)ethyl]morpholine

Step 1: Synthesis of 1-(2-bromoethoxy)-3-methylbenzene

  • To a stirred solution of 3-methylphenol (10.8 g, 0.1 mol) and potassium carbonate (27.6 g, 0.2 mol) in acetone (200 mL) is added 1,2-dibromoethane (56.4 g, 0.3 mol).

  • The reaction mixture is heated to reflux and stirred for 24 hours.

  • After cooling to room temperature, the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(2-bromoethoxy)-3-methylbenzene.

Step 2: Synthesis of 4-[2-(3-methylphenoxy)ethyl]morpholine

  • A mixture of 1-(2-bromoethoxy)-3-methylbenzene (21.5 g, 0.1 mol), morpholine (13.1 g, 0.15 mol), and potassium carbonate (20.7 g, 0.15 mol) in acetonitrile (200 mL) is heated to reflux and stirred for 12 hours.

  • The reaction mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in dichloromethane (150 mL) and washed with water (2 x 100 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to give 4-[2-(3-methylphenoxy)ethyl]morpholine. Further purification can be achieved by distillation under reduced pressure or crystallization.

Workflow for the Proposed Synthesis

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: N-Alkylation A 3-Methylphenol + 1,2-Dibromoethane B 1-(2-bromoethoxy)-3-methylbenzene A->B K₂CO₃, Acetone, Reflux D 4-[2-(3-methylphenoxy)ethyl]morpholine B->D C Morpholine C->D

Sources

Precision in Ligand Characterization: Elemental Analysis of 4-[2-(3-methylphenoxy)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In the development of Sigma-1 receptor (S1R) ligands and CNS-active agents, the phenoxyalkylamine scaffold—exemplified by 4-[2-(3-methylphenoxy)ethyl]morpholine —is a critical pharmacophore. Ensuring the absolute purity of these ligands is non-negotiable for reproducible biological assays.

The Challenge: While High-Resolution Mass Spectrometry (HRMS) confirms identity, it fails to quantify bulk purity (solvates, inorganic salts, moisture). Elemental Analysis (EA) remains the "gold standard" required by top-tier journals (e.g., J. Med. Chem.) to certify purity >95%.

Guide Scope: This technical guide provides the theoretical and experimental elemental analysis data for 4-[2-(3-methylphenoxy)ethyl]morpholine. It objectively compares EA against modern alternatives (qNMR, HPLC-UV) to demonstrate why a multi-modal validation workflow is essential for drug development professionals.

Chemical Identity & Theoretical Data

Before interpreting experimental results, the theoretical baseline must be established for both the free base (often an oil) and the hydrochloride salt (typically a stable solid).

Compound Name: 4-[2-(3-methylphenoxy)ethyl]morpholine Molecular Formula: C₁₃H₁₉NO₂ Molecular Weight: 221.30 g/mol (Free Base)

Table 1: Theoretical Elemental Composition
ElementFree Base (Theoretical %)HCl Salt (Theoretical %)Significance in Analysis
Carbon (C) 70.56% 60.58% Primary indicator of organic backbone integrity.
Hydrogen (H) 8.65% 7.82% Highly sensitive to solvent entrapment (e.g., H₂O, EtOH).
Nitrogen (N) 6.33% 5.43% Verifies amine stoichiometry; unaffected by moisture.
Oxygen (O) 14.46%12.41%Calculated by difference; rarely measured directly.
Chlorine (Cl) 13.76%Presence confirms complete salt formation.

Critical Insight: A deviation of >0.4% from these values indicates impurities. For the HCl salt, a lower Carbon value often signals the presence of hygroscopic water or excess inorganic salts (e.g., NaCl/KCl) from the workup.

Comparative Analysis: EA vs. Alternatives

Why perform Elemental Analysis when HRMS and NMR exist? This section compares the "performance" of EA as a validation tool against its alternatives.

Table 2: Performance Matrix of Purity Validation Methods
FeatureElemental Analysis (EA) Quantitative NMR (qNMR) HRMS (ESI-TOF) HPLC-UV
Primary Output Bulk Purity (% by mass)Molar Purity & StructureExact Mass (Identity)Chromatographic Purity
Inorganic Detection Excellent (Residue/Ash)Poor (Invisible)PoorPoor (Void volume)
Solvent/Water Detection High (H/C ratio shifts)Excellent (Distinct peaks)NoneNone
Isomer Differentiation Fail (Isomers have same EA)Excellent (Coupling constants)None (Same mass)Moderate (Retention time)
Sample Requirement ~2–5 mg (Destructive)~5–10 mg (Recoverable)<0.1 mg<0.1 mg
Throughput Low (Slow combustion)MediumHighHigh
Expert Insight: The "Blind Spot" Synergy
  • EA's Strength: It is the only method that effectively detects non-chromophoric impurities (water, silica gel, inorganic salts) that wash through HPLC columns or are silent in NMR.

  • EA's Weakness: It cannot distinguish between the target compound (3-methyl isomer) and a regiochemical impurity (e.g., 2-methyl or 4-methyl isomer).

Experimental Protocols

Synthesis (Context for Impurities)

To understand the EA data, one must understand the synthesis. The standard route involves a Williamson ether synthesis or amine alkylation.

  • Reagents: m-Cresol (3-methylphenol), 4-(2-chloroethyl)morpholine HCl, K₂CO₃, Acetone/DMF.

  • Common Impurities:

    • Potassium Chloride (KCl): Byproduct. If not washed, lowers %C and %N.

    • Water: If the HCl salt is hygroscopic.

    • Acetone: Trapped in the crystal lattice (raises %C).

Elemental Analysis Protocol (Combustion)

Objective: Determine %C, %H, %N to within ±0.4% of theoretical.

  • Sample Preparation:

    • Dry the HCl salt of 4-[2-(3-methylphenoxy)ethyl]morpholine in a vacuum oven at 60°C for 24 hours over P₂O₅. Crucial: Morpholine salts can be hygroscopic.

    • Weigh 2.00–3.00 mg of the sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Seal the capsule to exclude atmospheric moisture.

  • Combustion (CHN Analyzer):

    • Carrier Gas: Helium.

    • Combustion Temp: 950–1000°C (ensure complete oxidation of the aromatic ring).

    • Reduction: Copper column at 650°C (converts NOₓ to N₂).

    • Detection: Thermal Conductivity Detector (TCD).

  • Calibration:

    • Run a standard (e.g., Acetanilide) before the sample. K-factor must be within 0.99–1.01.

Data Interpretation (Troubleshooting Guide)
  • Scenario A: High %H, Low %C

    • Diagnosis: Water contamination.[1]

    • Action: Recalculate theoretical values assuming a hemihydrate (• 0.5 H₂O) and see if it fits. Dry sample more aggressively.

  • Scenario B: Low %C, Low %H, Low %N

    • Diagnosis: Inorganic contamination (Silica, K₂CO₃, KCl).

    • Action: Perform an ash test or re-filter the free base through a fine frit before salt formation.

  • Scenario C: Correct %C/H/N but Wrong NMR

    • Diagnosis: Isomeric impurity (e.g., 4-methyl isomer). EA cannot detect this.

Visualizations

Validation Workflow

This diagram illustrates where Elemental Analysis fits into the purification pipeline to ensure a "Publishable Grade" compound.

G Start Crude Reaction Mixture (m-Cresol + Chloroethylmorpholine) Workup Acid/Base Extraction Start->Workup CrudeProduct Crude Oil (Free Base) Workup->CrudeProduct SaltFormation HCl Salt Formation (Et2O / HCl) CrudeProduct->SaltFormation Recryst Recrystallization (EtOH/Et2O) SaltFormation->Recryst NMR 1H NMR (Identity & Isomers) Recryst->NMR Step 1 EA Elemental Analysis (Bulk Purity) NMR->EA If Identity Confirmed Decision EA within ±0.4%? EA->Decision Publish Validated Reference Standard (>99% Purity) Decision->Publish Yes Repurify Dry / Recrystallize Decision->Repurify No (High H / Low C) Repurify->EA

Caption: Figure 1. Integrated validation workflow. NMR confirms the structure (regiochemistry), while EA acts as the final gatekeeper for bulk purity and salt stoichiometry.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][2][3] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Rousseaux, C. G., & Ahmed, S. (2022). Sigma-1 receptor agonists: A new class of drugs for the treatment of neurodegenerative diseases. European Journal of Medicinal Chemistry, 228, 114038.[4] [Link][4]

Sources

A Comparative Guide to the UV-Vis Absorption Spectrum of 4-[2-(3-methylphenoxy)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 4-[2-(3-methylphenoxy)ethyl]morpholine. In the absence of direct experimental data for this specific molecule in publicly available literature, this document synthesizes information from its constituent chromophoric systems—the morpholine and the 3-methylphenoxy moieties—to predict its spectral characteristics. Furthermore, we present a robust experimental protocol for obtaining the UV-Vis spectrum and discuss the expected spectral shifts in comparison to relevant alternative compounds. This guide is intended to equip researchers with the foundational knowledge to interpret the UV-Vis spectrum of this and structurally related compounds, a critical step in physicochemical characterization during drug development.

Theoretical UV-Vis Absorption Profile

The UV-Vis absorption spectrum of 4-[2-(3-methylphenoxy)ethyl]morpholine is predicted to be a composite of the electronic transitions originating from its two primary chromophores: the morpholine ring and the 3-methylphenoxy group.

  • Morpholine Moiety: The parent morpholine molecule exhibits a relatively weak bimodal absorption in the UV region. A long-wavelength onset around 255 nm is attributed to a forbidden n → σ* transition of the non-bonding electrons on the nitrogen and oxygen atoms.[1][2] A more intense absorption occurs at shorter wavelengths, typically around 220 nm, corresponding to Rydberg transitions.[1]

  • 3-Methylphenoxy Moiety: The 3-methylphenoxy group, a derivative of anisole (methoxybenzene), is expected to dominate the UV-Vis spectrum. Aromatic systems of this nature typically display two primary absorption bands arising from π → π* transitions. For a substituted benzene ring like this, one can expect a strong primary band (E2-band) at shorter wavelengths (around 220 nm) and a weaker, more structured secondary band (B-band) at longer wavelengths (around 270-280 nm). The methyl substituent on the phenyl ring is anticipated to cause a small bathochromic (red) shift of these bands compared to unsubstituted phenoxy derivatives.

Predicted Spectrum: The composite spectrum of 4-[2-(3-methylphenoxy)ethyl]morpholine will likely be dominated by the π → π* transitions of the 3-methylphenoxy group. The weaker n → σ* transition of the morpholine ring may be obscured by the much stronger absorption of the aromatic system.

Comparative Analysis with Alternative Compounds

To provide context, the UV-Vis spectrum of 4-[2-(3-methylphenoxy)ethyl]morpholine can be compared with the spectra of its parent chromophores and structurally similar molecules.

CompoundExpected λmax (nm)Electronic TransitionRationale for Comparison
Morpholine ~220 nm, ~255 nm (onset)Rydberg, n → σProvides a baseline for the contribution of the morpholine ring.[1][2]
m-Cresol ~270-280 nmπ → πRepresents the aromatic chromophore without the ether linkage and morpholine substituent.[3]
Anisole ~220 nm, ~270 nmπ → πA closely related aromatic ether, useful for understanding the influence of the ether oxygen.
N-Phenylmorpholine ~245 nm, ~285 nmπ → πOffers insight into the electronic interaction when the morpholine nitrogen is directly conjugated with the phenyl ring.[4]

This comparative approach allows for the dissection of the contributions of each structural component to the overall UV-Vis absorption profile.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section outlines a detailed, self-validating protocol for obtaining the UV-Vis absorption spectrum of 4-[2-(3-methylphenoxy)ethyl]morpholine.

Materials and Instrumentation
  • Analyte: 4-[2-(3-methylphenoxy)ethyl]morpholine (purity >98%)

  • Solvents: Spectroscopic grade methanol, ethanol, acetonitrile, and cyclohexane.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm and a resolution of at least 1 nm.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV-Vis absorption spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis start Weigh Analyte stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->stock dilutions Prepare Serial Dilutions (e.g., 1-20 µg/mL) stock->dilutions instrument Instrument Blank (Solvent Only) dilutions->instrument scan Scan Samples (200-400 nm) instrument->scan lambda_max Determine λmax scan->lambda_max beer_lambert Construct Calibration Curve (Absorbance vs. Concentration) lambda_max->beer_lambert molar_abs Calculate Molar Absorptivity (ε) beer_lambert->molar_abs

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Step-by-Step Procedure
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of 4-[2-(3-methylphenoxy)ethyl]morpholine and dissolve it in 10 mL of spectroscopic grade methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Preparation: Prepare a series of working standards by serially diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Instrument Blank: Fill a quartz cuvette with the same batch of spectroscopic grade methanol used for the dilutions. Place it in the reference and sample beams of the spectrophotometer and record a baseline correction from 400 nm to 200 nm.

  • Sample Measurement: Starting with the most dilute working standard, rinse the sample cuvette twice with the solution to be measured. Fill the cuvette and place it in the sample beam. Record the absorbance spectrum from 400 nm to 200 nm. Repeat for all working standards.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance at λmax versus concentration. The linearity of this plot (R² > 0.99) validates the adherence to the Beer-Lambert law in the chosen concentration range.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert equation (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Influence of Solvent Polarity

The choice of solvent can significantly influence the position and intensity of absorption bands. This phenomenon, known as solvatochromism, provides insights into the nature of the electronic transitions.[5]

  • π → π* Transitions: For the expected π → π* transitions of the 3-methylphenoxy group, increasing solvent polarity is likely to cause a small bathochromic (red) shift. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.[5][6]

  • n → σ* Transitions: If the n → σ* transition of the morpholine moiety is observable, it is expected to undergo a hypsochromic (blue) shift with increasing solvent polarity. This is due to the stabilization of the non-bonding electrons in the ground state by hydrogen bonding with protic solvents, which increases the energy required for excitation.[5]

To investigate these effects, the experimental protocol should be repeated using solvents of varying polarity, such as cyclohexane (non-polar), acetonitrile (polar aprotic), and ethanol (polar protic).

Conclusion

The UV-Vis absorption spectrum of 4-[2-(3-methylphenoxy)ethyl]morpholine is predicted to be characterized primarily by the π → π* transitions of the 3-methylphenoxy moiety, with an expected λmax in the range of 270-280 nm. The contribution from the morpholine ring is likely to be minimal and may not be resolved. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data, and the investigation of solvent effects will provide deeper insights into the electronic structure of the molecule. This guide serves as a valuable resource for researchers in the planning and interpretation of UV-Vis spectroscopic studies of this and related compounds in a drug development pipeline.

References

  • The Royal Society of Chemistry. Electronic Supplementary Information for: “The Conformer Resolved Ultraviolet Photodissociation of Morpholine”. Available at: [Link]

  • Ashfold, M. N. R., et al. "The conformer resolved ultraviolet photodissociation of morpholine." Chemical Science, vol. 1, no. 4, 2010, pp. 474-480. Available at: [Link]

  • Masoud, M. S., et al. "Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes." European Journal of Chemistry, vol. 14, no. 1, 2023, pp. 53-64. Available at: [Link]

  • Khafagy, A. M., et al. "Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes." Materials International, vol. 1, no. 1, 2021, pp. 24-31. Available at: [Link]

  • Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. Amrita Vishwa Vidyapeetham. Available at: [Link]

  • Chemistry LibreTexts. 2.4: Effect of Solvent. Available at: [Link]

  • Wang, Y., et al. "Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents." Royal Society Open Science, vol. 5, no. 3, 2018, p. 172005. Available at: [Link]

  • NIST. Morpholine, 4-phenyl-. NIST Chemistry WebBook. Available at: [Link]

  • Padron, J. M., et al. "Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures." Molecules, vol. 16, no. 12, 2011, pp. 10246-10261. Available at: [Link]

  • Talsky, G.
  • IJCRT. OVERVIEW OF UV SPECTROSCOPY DERIVATIVES. International Journal of Creative Research Thoughts. Available at: [Link]

  • Japanese Pharmacopoeia. ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Available at: [Link]

  • ResearchGate. Sensitivity of the phenoxy derivatives of 2,4-dihydro-5H-[1][2][7]triazolo[4,5-d]pyrimidin-5-ones to acidic and basic stimuli. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-[2-(3-methylphenoxy)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

As researchers, we often handle intermediate compounds where specific Safety Data Sheets (SDS) are sparse or generic. 4-[2-(3-methylphenoxy)ethyl]morpholine is a tertiary amine ether, structurally analogous to the local anesthetic Pramocaine or the antifungal Amorolfine precursors.

Effective disposal of this compound requires understanding its chemical behavior: it is an organic base (due to the morpholine ring) with a lipophilic tail (the methylphenoxyethyl group).

Operational Directive: Treat this substance as a Corrosive (Class 8) and Aquatic Toxin until definitive analytical data proves otherwise. Do not dispose of via sanitary sewer systems.

Chemical Identity & Properties (Analog-Derived)[1]
PropertyData / EstimateOperational Implication
Chemical Class Morpholine Ether / Tertiary AmineBasic; incompatible with strong acids and oxidizers.
Physical State Liquid or Low-melting SolidLikely viscous; requires solvent rinsing for complete transfer.
Basicity (pKa) ~7.5 - 8.5 (Morpholine moiety)Will protonate in acid; exothermic neutralization risk.
Solubility Organic Solvents (DCM, MeOH), Low in WaterMust be disposed of in organic solvent streams.
Halogen Content None (Formula: C₁₃H₁₉NO₂)Classify as Non-Halogenated Organic Waste (lower disposal cost).

Part 2: Hazard Profiling & Segregation Logic

To ensure scientific integrity in our waste management, we must look at the why behind the disposal method.

  • The Morpholine Moiety: The morpholine ring is a secondary amine in its free form, but here it is tertiary. However, it retains basic character. Mixing this waste with strong acid waste streams (e.g., Nitric Acid, Sulfuric Acid) can result in rapid, exothermic salt formation or violent sputtering.

    • Rule: Never add directly to an acidic waste container without prior neutralization or dilution.

  • The Phenoxy Ether Linkage: Aryl ethers are generally stable but can be toxic to aquatic life (Chronic Category 2 or 3).

    • Rule: Zero-discharge policy. This compound must be incinerated to prevent bioaccumulation in waterways.

Waste Classification Codes (RCRA/EU)
  • RCRA (USA): Likely D002 (Corrosive) if pH > 12.5 (unlikely for this specific ether, but possible for the neat amine). If ignitable solvent is present, D001 .[1]

  • EU Waste Code: 07 01 04 * (Other organic solvents, washing liquids and mother liquors).

Part 3: Disposal Workflow & Decision Tree

The following logic gate ensures you select the correct waste stream based on the physical state of the chemical.

DisposalWorkflow Start Waste: 4-[2-(3-methylphenoxy)ethyl]morpholine StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Dissolved/Neat Solid Solid / Precipitate StateCheck->Solid Pure Solid/Spill Debris SolventCheck Solvent Type? Liquid->SolventCheck StreamC Stream C: Solid Hazardous Waste (Lab Pack) Solid->StreamC Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, Acetone, Toluene) SolventCheck->NonHalo No Halogens StreamA Stream A: Halogenated Waste (High Temp Incineration) Halo->StreamA StreamB Stream B: Non-Halogenated Waste (Fuel Blending/Incineration) NonHalo->StreamB

Figure 1: Decision matrix for segregating morpholine-derivative waste streams to ensure compliance with incineration protocols.

Part 4: Detailed Operational Protocols

Protocol A: Liquid Waste Disposal (Standard)

Applicability: Reaction mixtures, mother liquors, or expired stock solutions.

  • Segregation: Ensure the receiving carboy is labeled "Organic Waste."

    • Critical Check: If your solvent system contains Dichloromethane (DCM) or Chloroform, use the Halogenated carboy. If using Methanol, Ethanol, or Ethyl Acetate, use the Non-Halogenated carboy.

  • pH Verification: Although the ether is stable, check the pH of the waste solution.

    • If pH > 11 (highly basic), neutralize slightly with dilute acetic acid or citric acid to pH 8–9 before adding to a communal waste drum to prevent heat generation.

  • Transfer: Pour slowly using a funnel. Avoid splashing.

  • Rinsing: Rinse the original container 3x with a compatible solvent (e.g., acetone) and add rinsate to the same waste container.

Protocol B: Solid Waste & Debris

Applicability: Contaminated gloves, weighing boats, silica gel from columns, or spill cleanup materials.

  • Containment: Place solid waste into a clear polyethylene bag (minimum 4 mil thickness).

  • Labeling: Attach a hazardous waste tag. Explicitly write: "Solid Waste: Contaminated with 4-[2-(3-methylphenoxy)ethyl]morpholine (Toxic/Irritant)."

  • Secondary Containment: Place the bag inside a rigid fiber drum or bucket designated for "Lab Pack" incineration.

Protocol C: Spill Response (Immediate Action)

Scenario: You have dropped a 100mL bottle of the neat compound on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[2] Morpholine derivatives can have an ammonia-like or fishy odor that causes respiratory irritation.

  • PPE Upgrade: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If the odor is strong, use a half-face respirator with organic vapor cartridges.

  • Containment: Surround the spill with absorbent socks or a ring of vermiculite to prevent spreading to floor drains.

  • Absorption:

    • Cover the liquid with Chemizorb® , vermiculite, or dry sand.

    • Note: Do not use sawdust (combustible) if the compound is neat and potentially flammable.

  • Cleanup: Scoop the absorbed material into a wide-mouth jar or heavy-duty bag. Label as Hazardous Solid Waste .

  • Decontamination: Scrub the floor area with a mild detergent and water. Collect this wash water into the liquid waste container; do not flush down the drain.

Part 5: Regulatory & Compliance Reference

To maintain your facility's license to operate, you must adhere to the following regulatory frameworks when handling this compound.

Regulatory BodyCode/RegulationRequirement
EPA (USA) 40 CFR 261.3Definition of Hazardous Waste. (Likely Characteristic Waste).
DOT (Transport) UN 2922 or UN 2735Likely "Corrosive liquid, toxic, n.o.s. (Morpholine derivative)" for shipping waste.
ECHA (EU) REACH Annex XVIICheck for restrictions if importing >1 ton/year.
Final Verification Step (Self-Validating System)

Before signing off on the waste manifest, ask:

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2840999, 4-(2-Phenoxyethyl)morpholine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Morpholine. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-[2-(3-methylphenoxy)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-[2-(3-methylphenoxy)ethyl]morpholine Audience: Researchers, scientists, and drug development professionals.

Executive Safety Assessment & Hazard Identification

Compound Class: Morpholine Ether / Phenoxyalkylamine CAS Number (Analog): 1209-10-5 (Parent: 4-(2-phenoxyethyl)morpholine) Risk Profile: CORROSIVE / ACUTE TOXIN

As a Senior Application Scientist, I must emphasize that while specific toxicological data for the 3-methyl variant may be sparse, the pharmacophore dictates a "Worst-Case" safety protocol . This molecule combines the high membrane permeability of the morpholine ring with the lipophilicity of the phenoxy-ethyl chain.

Critical Hazard Mechanism:

  • Tissue Corrosion: The secondary amine nitrogen in the morpholine ring (pKa ~8.3) is capable of causing rapid, alkaline-type chemical burns to mucous membranes and eyes.

  • Dermal Permeation: Morpholine derivatives are notorious for penetrating nitrile rubber and human skin. The lipophilic ethyl-phenoxy tail facilitates transport across the stratum corneum, increasing the risk of systemic toxicity (CNS depression or liver/kidney damage).

  • Optical Hazard: Irreversible corneal damage can occur within seconds of exposure.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The following matrix is mandatory for all handling operations.

Zone Requirement Technical Justification
Hand Protection (Splash) Double Nitrile (min.[1] 5 mil outer)Standard nitrile degrades quickly (breakthrough <10 min) against morpholines. Double layering provides a temporary buffer for doffing.
Hand Protection (Immersion) Silver Shield / Laminate CRITICAL: Only laminate films (EVOH/PE) provide >4hr breakthrough protection against amine-solvent mixtures.
Respiratory Fume Hood (Face Velocity >100 fpm) Amine vapors are respiratory sensitizers. If hood work is impossible, a full-face respirator with ABEK (Amine/Organic) cartridges is required.
Ocular Chemical Goggles + Face Shield Safety glasses are inadequate. Alkaline burns require a sealed environment to prevent vapor interaction with ocular fluid.
Body Tychem® C or Apron (Butyl/Neoprene) Standard cotton lab coats absorb amines, creating a secondary exposure source. Impervious aprons prevent "wicking" to skin.
PPE Selection Logic (Visualization)

The following decision tree illustrates the protocol for selecting hand protection based on the specific manipulation being performed.

PPE_Selection cluster_legend Protocol Logic Start Task Assessment Volume Volume > 10 mL OR Heated Process? Start->Volume Splash High Splash Risk? Volume->Splash No Laminate REQUIRED: Silver Shield / Laminate Liners + Nitrile Outer Gloves Volume->Laminate Yes Splash->Laminate Yes DoubleNitrile REQUIRED: Double Nitrile (5 mil) Change every 30 mins Splash->DoubleNitrile No Legend Morpholines permeate standard nitrile in <10 minutes. Laminate is the only barrier for prolonged contact.

Figure 1: Decision logic for glove selection. Note the strict requirement for laminate gloves during high-risk operations.

Operational Handling Protocol

This protocol is designed to isolate the operator from the chemical completely.

Phase A: Preparation
  • Verify Engineering Controls: Ensure fume hood sash is at the lowest working position. Verify airflow alarm is active.

  • Quench Setup: Prepare a beaker of dilute citric acid (5%) or sodium bisulfate nearby. Why? Amine spills should be neutralized immediately to stop volatilization, but never neutralize on skin (exothermic reaction risk).

  • Decontamination Zone: Line the work surface with plastic-backed absorbent pads.

Phase B: Synthesis & Transfer
  • Weighing: Do not weigh on an open bench. Use a localized draft shield or weigh inside the hood.

  • Solvent Choice: Avoid halogenated solvents (DCM/Chloroform) if possible. Morpholines can react exothermically with them over time or increase permeation rates through gloves. Use Ethyl Acetate or Toluene if compatible.

  • Heating: If heating is required, use a closed system (condenser with scrubber). Never heat an open vessel of this amine; the flash point is likely moderate, but the vapor toxicity is the primary concern.

Phase C: Waste Disposal
  • Classification: Segregate as Alkaline Organic Waste .

  • Incompatibility: Do NOT mix with acidic waste streams (Violent exotherm) or oxidizing agents (Peroxides/Nitrates) as this can form explosive N-oxides or nitrosamines.

  • Labeling: Clearly mark container: "Contains Morpholine Derivative - CORROSIVE - SKIN TOXIN".

Emergency Response Procedures

Scenario 1: Skin Contact (Splash)

  • Immediate Action: Move to safety shower immediately. Do not wipe the skin (wiping drives chemical deeper).

  • Flush: Flood with water for minimum 15 minutes .

  • Contraindication: Do NOT use vinegar or acidic neutralizers on the skin. The heat of neutralization will compound the chemical burn with a thermal burn.

  • Medical: Seek evaluation for potential systemic absorption (monitor for visual disturbances/halo vision, a hallmark of amine poisoning).

Scenario 2: Eye Exposure

  • Irrigate: Hold eyelids open and flush with eyewash for 30 minutes . Amine burns penetrate the cornea rapidly; standard 15-minute flushing is often insufficient.

  • Transport: Emergency transport to ophthalmology is mandatory.

Scenario 3: Spills (>10 mL)

  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Full-Face Respirator (ABEK) and Silver Shield gloves.

  • Absorb: Use vermiculite or chemically treated amine-neutralizing pads . Do not use paper towels (surface area increases evaporation rate).

References
  • PubChem. (n.d.). 4-(2-phenoxyethyl)morpholine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Ansell. (2022). Chemical Permeation & Degradation Resistance Guide (8th Ed.). (Referenced for Morpholine/Nitrile breakthrough times).[2]

Sources

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